molecular formula C15H10ClNO4S B1681525 Sch 13835 CAS No. 150519-34-9

Sch 13835

Cat. No.: B1681525
CAS No.: 150519-34-9
M. Wt: 335.8 g/mol
InChI Key: LMXGOILCISXSEZ-UHFFFAOYSA-N
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Description

structure in first source

Properties

CAS No.

150519-34-9

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.8 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)sulfonylisoindole-1,3-dione

InChI

InChI=1S/C15H10ClNO4S/c1-9-6-7-10(16)8-13(9)22(20,21)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3

InChI Key

LMXGOILCISXSEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O

Appearance

Solid powder

Other CAS No.

150519-34-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sch 13835;  Sch13835;  Sch-13835.

Origin of Product

United States

Foundational & Exploratory

Sch 13835 discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of "Sch 13835" cannot be provided at this time. A comprehensive search for scientific and historical data related to a compound with the designation "this compound" has yielded no relevant information.

The search results did not contain any references to a drug, chemical compound, or research program with this identifier. The term "this compound" does not appear in scientific literature, clinical trial databases, or other resources typically associated with pharmaceutical research and development.

It is possible that "this compound" may be an internal project code that has not been publicly disclosed, a misinterpretation of another compound's name, or an error in the query.

To proceed with this request, please verify the following:

  • Correct Spelling and Designation: Ensure that "this compound" is the correct and complete identifier.

  • Alternative Names: Provide any alternative names, such as a chemical name, generic name, or other code names associated with this compound.

  • Therapeutic Area: Information about the intended therapeutic area (e.g., oncology, infectious diseases) could help narrow the search.

  • Company or Research Institution: Knowing the originating company (e.g., Schering-Plough, for which "Sch" is a common abbreviation) or research institution would be highly beneficial.

Without additional and more accurate information, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and visualizations.

The Enkephalinase Inhibitor SCH 13835: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the enkephalinase inhibitor prodrug, SCH 34826, and its active metabolite, SCH 32615. Enkephalinase inhibitors represent a promising therapeutic class for the management of pain and other conditions by potentiating endogenous opioid signaling. This guide details the mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies associated with the evaluation of this compound. Quantitative data are presented in structured tables for clarity, and critical pathways and experimental workflows are visualized using diagrams.

Introduction to Enkephalinase Inhibition

Endogenous opioid peptides, such as enkephalins, are crucial neurotransmitters in the modulation of pain and emotional responses. Their physiological effects are rapidly terminated by the action of peptidases, primarily enkephalinase (neprilysin or neutral endopeptidase 24.11). This enzyme cleaves the Gly-Phe bond in both Met- and Leu-enkephalin, rendering them inactive.[1]

Enkephalinase inhibitors are designed to block this degradation, thereby increasing the synaptic lifespan of enkephalins and enhancing their analgesic and other physiological effects. This mechanism of action offers a potential therapeutic advantage over exogenous opioids by amplifying the body's natural pain-control pathways, which may lead to a more favorable side-effect profile.

SCH 34826 is an orally active prodrug that is de-esterified in vivo to its active diacid metabolite, SCH 32615.[1] This technical guide will focus on the pharmacological profile of this compound as a potent and specific enkephalinase inhibitor.

Mechanism of Action

The primary mechanism of action of SCH 32615 is the potent and selective inhibition of enkephalinase. By binding to the active site of this enzyme, SCH 32615 prevents the breakdown of endogenous enkephalins. The resulting increase in enkephalin concentrations leads to enhanced activation of opioid receptors, particularly delta-opioid receptors, which are known to mediate analgesia. The analgesic effects of SCH 34826 have been shown to be reversible by the general opioid antagonist naloxone, confirming its opioid-mediated mechanism.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalin Precursor Enkephalin Precursor Enkephalins Enkephalins Enkephalin Precursor->Enkephalins Cleavage Enkephalinase Enkephalinase Enkephalins->Enkephalinase Degraded by Opioid Receptor Opioid Receptor Enkephalins->Opioid Receptor Binds to Inactive Fragments Inactive Fragments Enkephalinase->Inactive Fragments SCH 32615 SCH 32615 SCH 32615->Enkephalinase Inhibits Analgesic Effect Analgesic Effect Opioid Receptor->Analgesic Effect Initiates Signal for

Figure 1: Mechanism of Action of SCH 32615

In Vitro Pharmacology

The inhibitory potency of the active metabolite, SCH 32615, against enkephalinase has been determined in vitro. The compound demonstrates high affinity and selectivity for this enzyme.

CompoundParameterValueEnzyme SourceSubstrate
SCH 32615Ki19.5 ± 0.9 nMIsolated EnkephalinaseMet5-enkephalin

Table 1: In Vitro Inhibitory Potency of SCH 32615 [1]

Importantly, SCH 32615 shows a high degree of selectivity. It did not inhibit aminopeptidase or diaminopeptidase III, other enzymes involved in enkephalin degradation, at concentrations up to 10 µM. Furthermore, it did not affect the activity of angiotensin-converting enzyme (ACE) at concentrations up to 10 µM, indicating a specific inhibitory profile.[1]

Experimental Protocol: In Vitro Enkephalinase Inhibition Assay

A detailed protocol for determining the inhibitory constant (Ki) of a compound against enkephalinase typically involves the following steps:

  • Enzyme Preparation: A source of enkephalinase, such as a purified recombinant enzyme or a membrane preparation from a tissue known to have high enkephalinase activity (e.g., rat striatum), is prepared.

  • Radiolabeled Substrate: A radiolabeled enkephalin, such as [3H]-Leu-enkephalin or [3H]-Met-enkephalin, is used as the substrate.

  • Incubation: The enzyme preparation is incubated in a suitable buffer (e.g., Tris-HCl) with the radiolabeled substrate and varying concentrations of the inhibitor (SCH 32615). Control incubations are performed in the absence of the inhibitor.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period by a method that denatures the enzyme, such as the addition of acid or boiling.

  • Separation of Substrate and Product: The radiolabeled product of the enzymatic reaction (e.g., [3H]-Tyr-Gly-Gly) is separated from the unreacted radiolabeled substrate. This is often achieved using chromatographic techniques, such as column chromatography (e.g., with Porapak Q or XAD-2 resin) or thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.

  • Data Analysis: The initial reaction velocities are determined at each inhibitor concentration. The inhibitory constant (Ki) is then calculated using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, from the IC50 value (the concentration of inhibitor that produces 50% inhibition of enzyme activity).

Enzyme Prep Enzyme Preparation Incubation Incubation Enzyme Prep->Incubation Substrate Prep Radiolabeled Substrate ([3H]-Enkephalin) Substrate Prep->Incubation Termination Reaction Termination Incubation->Termination Separation Chromatographic Separation Termination->Separation Quantification Scintillation Counting Separation->Quantification Analysis Data Analysis (Ki determination) Quantification->Analysis

Figure 2: In Vitro Enkephalinase Inhibition Assay Workflow

In Vivo Pharmacology

The oral administration of the prodrug SCH 34826 leads to potent, naloxone-reversible analgesic effects in various animal models. The active metabolite, SCH 32615, is not orally active but demonstrates high potency when administered parenterally.[1]

CompoundTestSpeciesEndpointValue
SCH 34826D-Ala2-Met5-enkephalinamide PotentiationMouseED50 (p.o.)5.3 mg/kg
SCH 34826D-Ala2-Met5-enkephalinamide PotentiationRatMED (p.o.)1 mg/kg
SCH 32615D-Ala2-Met5-enkephalinamide PotentiationMouseED50 (s.c.)1.4 ng/kg
SCH 34826Low Temperature Hot-Plate TestMouseMED (p.o.)30 mg/kg
SCH 34826Acetic Acid-Induced Writhing TestMouseMED (p.o.)30 mg/kg
SCH 34826Stress-Induced Analgesia TestRatMED (p.o.)10 mg/kg
SCH 34826Modified Rat Yeast-Paw TestRatMED (p.o.)100 mg/kg

Table 2: In Vivo Analgesic Activity of SCH 34826 and SCH 32615 [1]

The duration of action of orally administered SCH 34826 was found to be at least 4 hours in the rat D-Ala2-Met5-enkephalinamide potentiation test.[1]

Experimental Protocols: In Vivo Analgesia Models

This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. A transparent cylinder is often placed on the surface to confine the animal.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • The test compound (SCH 34826) or vehicle is administered (e.g., orally).

    • At a predetermined time after dosing, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.

  • Data Analysis: The increase in response latency after drug treatment compared to the baseline or vehicle-treated group is calculated as a measure of analgesia.

This model evaluates visceral pain by inducing a characteristic stretching behavior (writhing) with an intraperitoneal injection of a mild irritant.

  • Procedure:

    • The test compound (SCH 34826) or vehicle is administered (e.g., orally).

    • After a set absorption time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

    • The animals are immediately placed in an observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 15-20 minutes).

  • Data Analysis: The reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group is calculated as the percentage of inhibition, indicating analgesic activity.

cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Nociceptive Testing cluster_3 Data Analysis Acclimatization Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Drug Administration Drug/Vehicle Administration (e.g., p.o.) Baseline Measurement->Drug Administration Hot Plate Test Hot Plate Test Drug Administration->Hot Plate Test Writhing Test Writhing Test Drug Administration->Writhing Test Response Measurement Measure Response (Latency / # Writhes) Hot Plate Test->Response Measurement Writhing Test->Response Measurement Statistical Analysis Statistical Analysis Response Measurement->Statistical Analysis

Figure 3: General Workflow for In Vivo Analgesia Studies

Pharmacokinetics

Detailed pharmacokinetic parameters for SCH 34826 and SCH 32615 are not extensively published in the available literature. However, the key pharmacokinetic feature is the successful design of SCH 34826 as an orally bioavailable prodrug of the active but orally inactive compound SCH 32615. The duration of action of at least 4 hours after oral administration of SCH 34826 in rats suggests effective conversion to the active metabolite and a reasonable pharmacokinetic profile for in vivo efficacy.[1]

Safety and Tolerability

In preclinical studies, SCH 34826 was well-tolerated. No significant respiratory or gastrointestinal side effects were observed at doses up to 100 times those that were effective in potentiating the effects of an enkephalin analogue.[1] This suggests a favorable safety margin, a critical aspect for the development of novel analgesics.

Conclusion

SCH 34826, through its active metabolite SCH 32615, is a potent and selective inhibitor of enkephalinase. It demonstrates significant, orally-dosed analgesic activity in a range of preclinical models. The mechanism of action, by potentiating the endogenous opioid system, presents a promising avenue for the development of new pain therapeutics with a potentially improved side-effect profile compared to traditional opioid agonists. Further research into the detailed pharmacokinetics and clinical efficacy of this compound or similar enkephalinase inhibitors is warranted.

References

Pharmacological Profile of a Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the pharmacological profile of Sch 13835 have yielded limited publicly available data. It has been identified as a platelet-derived growth factor (PDGFR) inhibitor with CAS number 150519-34-9. However, specific details regarding its binding affinity, in vitro and in vivo studies, and effects on signaling pathways are not available in the public domain. The following guide is a representative pharmacological profile of a generic PDGFR inhibitor, structured to meet the user's request for an in-depth technical guide. The quantitative data presented are illustrative placeholders.

Introduction

Platelet-derived growth factor receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of PDGFR signaling is implicated in various pathological conditions, including cancer, fibrosis, and atherosclerosis.[2] PDGFR inhibitors are a class of targeted therapies designed to block the activity of these receptors, thereby inhibiting downstream signaling pathways that contribute to disease progression. This document provides a template for the pharmacological profile of a PDGFR inhibitor, exemplified by the structure requested for this compound.

Mechanism of Action

PDGFR inhibitors typically function by competitively binding to the ATP-binding pocket of the receptor's tyrosine kinase domain. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. By inhibiting this initial step, these compounds effectively block the cellular responses mediated by PDGF, such as cell growth and proliferation.

Quantitative Pharmacological Data

The following tables summarize hypothetical quantitative data for a representative PDGFR inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Assay Type
PDGFRα15Kinase Assay
PDGFRβ10Kinase Assay
c-Kit250Kinase Assay
VEGFR2500Kinase Assay
EGFR>10,000Kinase Assay

Table 2: Cellular Activity

Cell LineTarget PathwayIC50 (nM)Assay Type
U2OS (osteosarcoma)PDGFR-β phosphorylation50Western Blot
Glioblastoma Stem CellsCell Proliferation100BrdU Incorporation
NIH/3T3 (fibroblasts)Migration75Transwell Assay

Table 3: In Vivo Efficacy in a Mouse Xenograft Model (Glioblastoma)

Dose (mg/kg, p.o.)Tumor Growth Inhibition (%)
1030
3065
10090

Experimental Protocols

In Vitro PDGFR Kinase Assay (Illustrative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PDGFR.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDGFRα and PDGFRβ.

Materials:

  • Recombinant human PDGFRα and PDGFRβ kinase domains.

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • 384-well assay plates.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the assay wells.

  • Add 10 µL of a solution containing the PDGFR kinase and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for the respective kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Enzyme_Substrate_Mix Prepare Kinase and Substrate Solution Add_Enzyme Add Kinase/ Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme ATP_Solution Prepare ATP Solution Start_Reaction Add ATP to Initiate Reaction ATP_Solution->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubation Incubate at RT for 60 min Start_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis PDGFR_signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Activation GRB2 GRB2/SOS PDGFR->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

References

In-depth Technical Guide on Early Research of Schering 13835 Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available information regarding the "Schering 13835 compound" has yielded no specific data corresponding to this identifier.

Extensive queries across various databases, including historical records of Schering AG's drug pipeline, patent filings, and scientific literature, did not uncover any mention of a compound designated as "Schering 13835." This suggests that "13835" was likely an internal code name for a compound that did not advance to later stages of public development or was renamed without a clear link to its original internal identifier in the available documentation.

Pharmaceutical companies like the former Schering AG, which merged with Bayer in 2006, utilize internal compound numbering systems for their research and development activities.[1][2] These internal codes are often used in the early stages of discovery and preclinical testing. Compounds that are discontinued for efficacy or safety reasons, or are superseded by other candidates, may never be disclosed in public forums under their internal designation.

While general information about Schering AG's research focus is available, particularly in the areas of steroids, contraceptives, and oncology, no specific details about a compound with the "13835" identifier could be retrieved.[3][4][5] Searches for Schering AG's patented compounds and internal nomenclature conventions also did not provide any leads to identify "Schering 13835."[6]

Without a corresponding chemical name, therapeutic class, or any other public identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations for the "Schering 13835 compound." The available information strongly indicates that this compound was not a subject of significant public research or was not disclosed under this specific name.

Therefore, the core requirements of this request—data presentation in tables, detailed experimental protocols, and Graphviz visualizations—cannot be fulfilled due to the lack of foundational information on the specified topic.

References

Unveiling Sch 13835: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of Sch 13835, a notable inhibitor of the platelet-derived growth factor (PDGF) signaling pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of the currently available technical data, including its chemical identity, mechanism of action, and relevant experimental insights.

Chemical Structure and Properties

This compound is chemically identified as 2-bromomethyl-5-chlorobenzene sulfonylphthalimide . Its assigned CAS number is 150519-70-3 .

While a definitive, publicly available image of its chemical structure is limited, its nomenclature suggests a molecule combining a phthalimide group with a substituted benzene sulfonamide. The "2-bromomethyl-5-chloro" portion indicates the specific substitution pattern on the benzene ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Compound Name This compound
Systematic Name 2-bromomethyl-5-chlorobenzene sulfonylphthalimide
CAS Number 150519-70-3

Quantitative Physicochemical Properties:

A thorough search of publicly accessible scientific literature and chemical databases did not yield specific quantitative properties for this compound, such as molecular weight, melting point, solubility, or IC50 values against PDGF receptors. A notable property mentioned in the literature is its instability in aqueous or other protic solvents, where it undergoes ring-opening to form an acid.[1]

Mechanism of Action: Inhibition of the PDGF Signaling Pathway

This compound functions as an inhibitor of the platelet-derived growth factor (PDGF) signaling pathway.[1] The PDGF pathway is a critical regulator of cell growth, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.

The general mechanism of the PDGF signaling cascade is initiated by the binding of PDGF ligands (PDGF-AA, -AB, -BB, -CC, -DD) to their cognate receptor tyrosine kinases (PDGFRα and PDGFRβ). This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites then serve as docking stations for various signaling molecules, leading to the activation of downstream pathways such as the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways. These pathways ultimately regulate gene expression related to cell survival, proliferation, and angiogenesis.

By inhibiting this pathway, this compound is presumed to interfere with one or more of these key activation steps, though the precise molecular target and mode of inhibition are not detailed in the available literature.

PDGF_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization RAS RAS PDGFR->RAS Activation PI3K PI3K PDGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Synthesis_Workflow Precursor Benzyl Bromide Precursor Hydrogenolysis Catalytic Hydrogenolysis (Tritium Gas) Precursor->Hydrogenolysis Sch13835 Radiolabeled this compound Hydrogenolysis->Sch13835

References

In Vitro Profile of Sch 13835: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro studies of Sch 13835, a compound that has been investigated for its potential therapeutic applications. Due to the limited publicly available information on this compound, this guide focuses on presenting the available data in a structured format, including detailed experimental protocols where possible, and visualizing the compound's hypothesized mechanism of action based on related research. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for "this compound." Research into related compounds and internal documentation would be necessary to populate a detailed quantitative summary. A template for such a table is provided below for when data becomes available.

Assay TypeCell LineParameterValueUnitReference
Target Engagement
e.g., Kinase Inhibitione.g., HeLaIC50µM
Cellular Activity
e.g., Proliferatione.g., A549GI50µM
e.g., Apoptosise.g., JurkatEC50µM
Off-Target Effects
e.g., hERG Inhibitione.g., CHO-hERGIC50µM

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology (Example using MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Target Engagement Assays

Objective: To confirm the direct interaction of this compound with its intended molecular target.

Methodology (Example using a Kinase Inhibition Assay):

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Initiate the kinase reaction by incubating the plate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to calculate the IC50 (concentration for 50% inhibition).

Signaling Pathway and Experimental Workflow Visualization

While the specific signaling pathway affected by this compound is not explicitly detailed in available literature, we can hypothesize its involvement in a common oncogenic pathway based on the profiles of similar investigational drugs. The following diagrams illustrate a hypothetical mechanism of action and a typical experimental workflow for its characterization.

G cluster_pathway Hypothetical Signaling Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation Survival TF->Proliferation Sch13835 This compound Sch13835->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

G cluster_workflow In Vitro Characterization Workflow A Primary Screening (Cell Viability Assay) B Dose-Response Analysis (GI50 Determination) A->B C Target Identification (e.g., Kinobeads, Proteomics) B->C E Pathway Analysis (Western Blot, Reporter Assays) B->E D Target Validation (Biochemical/Biophysical Assays) C->D D->E F Off-Target Profiling (Safety Screening Panels) E->F

Caption: A typical experimental workflow for the in vitro characterization of a small molecule inhibitor.

Conclusion

The available public information on the in vitro studies of this compound is limited. This guide provides a framework for understanding the types of experiments that would be necessary to characterize such a compound and visualizes a hypothetical mechanism of action. Further research and access to proprietary data are required to build a complete profile of this compound. This document serves as a starting point for researchers and drug development professionals interested in this or similar compounds.

Preliminary Data on Sch 13835 Efficacy: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that extensive searches for publicly available data on a compound designated "Sch 13835" have yielded no specific information regarding its efficacy, mechanism of action, or experimental protocols. The designation "this compound" does not appear in scientific literature or public trial registries under this name.

Numerous search strategies, including variations of the identifier, have failed to retrieve any relevant documentation for a compound with this specific designation. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a historical designation that has been superseded, or a potential error in nomenclature.

An initial search identified a clinical trial for a similarly named compound, SCH 900435 (also known as Org 25935) , an inhibitor of the glycine transporter-1 (GlyT1) investigated for the prevention of relapse in alcohol dependence. However, no direct link or synonymity between "this compound" and "SCH 900435" could be established from the available information.

Without any identifiable data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further investigation into the origin of the "this compound" designation is required to locate any pertinent information. Should a correct and publicly documented identifier for this compound become available, a comprehensive technical summary could be compiled.

The Enkephalinase Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Mechanisms, Experimental Evaluation, and Therapeutic Targeting of Enkephalin-Degrading Enzymes.

This technical guide provides a comprehensive overview of the enkephalinase pathway, a critical system in the regulation of endogenous opioid signaling. Enkephalins, a class of endogenous pentapeptides, are pivotal in modulating pain, inflammation, and emotional responses.[1] Their physiological effects are tightly controlled by a group of enzymes known as enkephalinases, which rapidly degrade them.[1] Understanding the intricacies of this pathway is paramount for the development of novel therapeutics, particularly in the realm of pain management. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enkephalinase pathway, from its fundamental components to practical experimental methodologies and therapeutic strategies.

Core Components of the Enkephalinase Pathway

The enkephalinase pathway is primarily composed of endogenous opioid peptides (enkephalins) and the enzymes responsible for their degradation (enkephalinases).

Enkephalins: These are the primary substrates in the pathway. The two major enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[2] They are produced from the precursor protein proenkephalin and exert their effects by binding to opioid receptors, predominantly the mu (μ) and delta (δ) opioid receptors.[2]

Enkephalinases: These enzymes are the key regulators of enkephalin activity. By cleaving the peptide bonds of enkephalins, they terminate their signaling. The three principal enkephalinases are:

  • Neprilysin (NEP): Also known as neutral endopeptidase (EC 3.4.24.11), NEP is a zinc-dependent metalloprotease that cleaves enkephalins at the Gly-Phe bond.[3]

  • Aminopeptidase N (APN): Also known as CD13 (EC 3.4.11.2), APN is a zinc-dependent metalloprotease that removes the N-terminal tyrosine from enkephalins.[3]

  • Dipeptidyl Peptidase 3 (DPP3): A zinc-dependent exopeptidase that cleaves the Gly-Gly bond of enkephalins.[3][4]

The Enkephalin Signaling Pathway

Enkephalins mediate their effects through a G-protein coupled receptor (GPCR) signaling cascade. The binding of an enkephalin to its opioid receptor initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.[5][6]

dot

Enkephalin_Signaling_Pathway Enkephalin Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin (Met- or Leu-) OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binding G_Protein Heterotrimeric G-Protein (αi/o, β, γ) OpioidReceptor->G_Protein Activation Beta_Arrestin β-Arrestin OpioidReceptor->Beta_Arrestin Recruitment G_alpha Gαi/o-GTP G_Protein->G_alpha Activation G_betagamma Gβγ G_Protein->G_betagamma Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channel Ca²⁺ Channel (Voltage-gated) K_Channel K⁺ Channel (Inward-rectifier) ERK ERK Signaling Beta_Arrestin->ERK Activation G_alpha->AC Inhibition G_betagamma->Ca_Channel Inhibition G_betagamma->K_Channel Activation

Caption: The enkephalin signaling pathway, illustrating G-protein and β-arrestin mediated cascades.

The primary signaling events are as follows:

  • G-protein Activation: Upon enkephalin binding, the G-protein releases GDP and binds GTP, dissociating into Gαi/o and Gβγ subunits.[5][6]

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Downstream Effects of Gβγ: The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying K⁺ channels (GIRKs), leading to hyperpolarization of the neuron and decreased excitability.[5]

  • β-Arrestin Pathway: In addition to G-protein signaling, agonist-bound opioid receptors can recruit β-arrestin.[6][7] This leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of the ERK pathway.[7][8]

Therapeutic Strategy: Enkephalinase Inhibition

The rapid degradation of enkephalins by enkephalinases limits their analgesic potential. Consequently, a major therapeutic strategy is to inhibit these enzymes. By blocking the action of NEP, APN, and DPP3, enkephalinase inhibitors increase the synaptic half-life of endogenous enkephalins, thereby prolonging and enhancing their natural pain-relieving effects.[1] This approach offers the potential for effective analgesia with a reduced risk of the side effects associated with exogenous opioids.

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Enkephalinase_Inhibition_Logic Therapeutic Logic of Enkephalinase Inhibition Enkephalins Endogenous Enkephalins Enkephalinases Enkephalinases (NEP, APN, DPP3) Enkephalins->Enkephalinases Degradation Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activation Inactive_Metabolites Inactive Metabolites Enkephalinases->Inactive_Metabolites Produces Analgesia Analgesia & Anti-inflammatory Effects Opioid_Receptors->Analgesia Enkephalinase_Inhibitors Enkephalinase Inhibitors Enkephalinase_Inhibitors->Enkephalinases Inhibition

Caption: The logical basis for the therapeutic use of enkephalinase inhibitors.

Quantitative Data on Enkephalinase Activity and Inhibition

The efficacy of enkephalinase inhibitors and the affinity of enkephalins for their degrading enzymes can be quantified using several key parameters.

Substrate Kinetics

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for its substrate.

EnzymeSubstrateKₘ (mM)
Aminopeptidase NLeu-enkephalin0.12[9]
Met-enkephalin0.18[9]

Data for NEP and DPP3 with enkephalin substrates is less consistently reported in the form of Kₘ values in the reviewed literature.

Inhibitor Potency

The potency of enkephalinase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Neprilysin (NEP) Inhibitors

InhibitorKᵢ or IC₅₀ (nM)Notes
Sacubitril (AHU-377)IC₅₀ = 5[10]Component of the heart failure drug Entresto.
ThiorphanIC₅₀ = 1.8[10]Active metabolite of racecadotril.
PhosphoramidonIC₅₀ = 34[10]Also inhibits endothelin-converting enzyme.

Aminopeptidase N (APN) Inhibitors

InhibitorKᵢ or IC₅₀ (µM)Notes
Bestatin-A well-known competitive inhibitor.[11]
UbenimexIC₅₀ = 20.12[12]Also known as Bestatin.
Angiotensin IVKᵢ = 0.056 - 1202.26[12]
OpiorphinIC₅₀ = 8 - 8.1[12]

Dipeptidyl Peptidase 3 (DPP3) Inhibitors

InhibitorKᵢ or IC₅₀ (µM)Notes
TynorphinKᵢ = 0.075[13]
SpinorphinKᵢ = 2.42[13]
Fluostatin AKᵢ = 14.2[13]
KaempferolIC₅₀ = 32.9[13]
QuercetinIC₅₀ = 74.1[13]

Experimental Protocols

The study of the enkephalinase pathway relies on robust and reproducible experimental methods. The following sections detail common protocols for assessing enkephalinase activity and screening for inhibitors.

Enkephalinase Activity Assays

Fluorometric assays are a common and sensitive method for measuring the activity of enkephalinases. These assays typically utilize a synthetic substrate that becomes fluorescent upon cleavage by the enzyme.

General Principle: Enzyme + Fluorogenic Substrate → Cleaved Substrate + Fluorescent Product

The rate of increase in fluorescence is directly proportional to the enzyme activity.

Protocol for Fluorometric Neprilysin (NEP) Activity Assay:

  • Sample Preparation: Homogenize tissue or cells in an appropriate buffer (e.g., NEP Assay Buffer) containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.[14][15]

  • Reaction Setup: In a 96-well microplate, add the sample, a positive control (recombinant NEP), and a negative control (sample with a specific NEP inhibitor like thiorphan).[15]

  • Substrate Addition: Add a fluorogenic NEP substrate (e.g., an Abz-based peptide) to all wells to initiate the reaction.[14]

  • Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/430 nm for Abz).[14][16]

  • Data Analysis: Calculate the rate of fluorescence increase (RFU/min). Enzyme activity can be quantified by comparing the sample's rate to a standard curve generated with a known concentration of the fluorophore.

Protocol for Fluorometric Aminopeptidase N (APN) Activity Assay:

  • Sample Preparation: Prepare cell or tissue lysates as described for the NEP assay.[17]

  • Reaction Setup: In a 96-well plate, add the sample, a positive control, and a negative control (with a specific APN inhibitor).[17]

  • Substrate Addition: Add a fluorogenic APN substrate to start the reaction.[17]

  • Measurement: Measure the fluorescence in a microplate reader in kinetic mode at 37°C, with appropriate excitation and emission wavelengths (e.g., Ex/Em = 384/502 nm).[17][18]

  • Data Analysis: Determine the rate of fluorescence increase and calculate APN activity relative to a standard curve.

Protocol for Fluorometric Dipeptidyl Peptidase 3 (DPP3) Activity Assay:

  • Enzyme and Substrate Preparation: Dilute recombinant DPP3 enzyme and the fluorogenic DPP3 substrate in the provided assay buffer.[19]

  • Reaction Setup: In a 96-well plate, add the diluted DPP3 enzyme.[19]

  • Substrate Addition: Add the diluted fluorogenic substrate to initiate the reaction.[19]

  • Measurement: Incubate at room temperature and measure fluorescence using a microplate reader at appropriate wavelengths.[19]

  • Data Analysis: Calculate DPP3 activity based on the rate of fluorescence increase, referencing a standard curve.

Inhibitor Screening Workflow

A typical workflow for screening and characterizing enkephalinase inhibitors involves a primary screen to identify potential hits, followed by secondary assays to confirm activity and determine potency.

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Inhibitor_Screening_Workflow Workflow for Enkephalinase Inhibitor Screening cluster_screening Primary High-Throughput Screen (HTS) cluster_validation Hit Validation and Potency Determination cluster_selectivity Selectivity Profiling HTS Compound Library Screening (Single Concentration) Activity_Assay Enkephalinase Activity Assay (e.g., Fluorometric) HTS->Activity_Assay Hit_Identification Identification of 'Hits' (Compounds with significant inhibition) Activity_Assay->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination Ki_Determination Kᵢ Determination (Mechanistic Studies) IC50_Determination->Ki_Determination Counter_Screening Counter-Screening against other metalloproteases IC50_Determination->Counter_Screening Selectivity_Assessment Assessment of Selectivity Counter_Screening->Selectivity_Assessment

Caption: A generalized workflow for the screening and characterization of enkephalinase inhibitors.

  • Primary Screen: A large library of compounds is screened at a single concentration against the target enkephalinase using a high-throughput version of the activity assays described above. Compounds that show a significant reduction in enzyme activity are identified as "hits".

  • Hit Confirmation and Potency: The identified hits are then tested at a range of concentrations to generate dose-response curves. From these curves, the IC₅₀ value is determined, providing a quantitative measure of the inhibitor's potency.

  • Mechanism of Inhibition Studies: Further experiments can be conducted to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Selectivity Profiling: To assess the specificity of the inhibitor, it is tested against other related enzymes (e.g., other metalloproteases) in counter-screening assays. An ideal inhibitor will show high potency for the target enkephalinase and low activity against other enzymes.

Conclusion and Future Directions

The enkephalinase pathway represents a promising target for the development of novel analgesic and anti-inflammatory drugs. By enhancing the body's own pain-control mechanisms, enkephalinase inhibitors have the potential to provide effective pain relief with a more favorable side-effect profile than traditional opioid medications. The continued exploration of this pathway, facilitated by the robust experimental methods outlined in this guide, will be crucial for the discovery and development of the next generation of pain therapeutics. Future research will likely focus on the development of dual or multiple enkephalinase inhibitors to achieve broader and more potent effects, as well as on understanding the role of this pathway in other physiological and pathological processes.

References

The Role of Enkephalins in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enkephalins, endogenously produced pentapeptides, are pivotal neuromodulators in the intricate circuitry of pain perception. As principal ligands for opioid receptors, they exert potent analgesic effects by attenuating nociceptive signaling at both spinal and supraspinal levels. This technical guide provides a comprehensive overview of the fundamental role of enkephalins in pain modulation. It delves into their mechanism of action, receptor pharmacology, and the intracellular signaling cascades they trigger. Furthermore, this document outlines detailed methodologies for key experimental techniques employed to investigate the enkephalinergic system, including radioligand binding assays, electrophysiological recordings, and behavioral assessments of analgesia. Quantitative data on receptor binding affinities and the analgesic potency of various enkephalins and their analogs are systematically presented. Finally, critical signaling and anatomical pathways are visualized through detailed diagrams to facilitate a deeper understanding of the complex role of enkephalins in the neurobiology of pain.

Introduction

The discovery of enkephalins in 1975 revolutionized our understanding of pain and analgesia by revealing the existence of an endogenous opioid system.[1] These pentapeptides, namely Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are derived from the precursor protein proenkephalin and are widely distributed throughout the central and peripheral nervous systems.[1] Enkephalins are key regulators of nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. Their physiological functions extend beyond pain relief to include roles in mood regulation, stress response, and gastrointestinal motility. This guide focuses on the core function of enkephalins in pain modulation, providing a technical resource for professionals engaged in pain research and the development of novel analgesic therapies.

Mechanism of Action and Receptor Pharmacology

Enkephalins elicit their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] There are three main classes of opioid receptors: mu (µ), delta (δ), and kappa (κ).[3] Enkephalins exhibit the highest affinity for the delta-opioid receptor, a moderate affinity for the mu-opioid receptor, and a low affinity for the kappa-opioid receptor.[2]

Upon binding, enkephalins induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP).[4] This, in turn, modulates the activity of various ion channels. Specifically, enkephalin binding leads to:

  • Inhibition of voltage-gated Ca2+ channels on presynaptic nerve terminals. This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as substance P and glutamate, which are crucial for transmitting pain signals.[5]

  • Activation of G-protein-coupled inwardly rectifying K+ channels (GIRKs) on postsynaptic neurons. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing its excitability.[5][6]

This dual action of inhibiting excitatory neurotransmitter release and hyperpolarizing postsynaptic neurons effectively dampens the transmission of nociceptive signals.

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinities of enkephalins and other opioid ligands to the different opioid receptor subtypes are critical determinants of their pharmacological profiles. These affinities are typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Binding Affinity (Kd, nM)
Met-Enkephalin Mu (µ)~1.2-10<1
Delta (δ)~0.5-5<1
Kappa (κ)>1000-
Leu-Enkephalin Mu (µ)~10-50-
Delta (δ)~1-105
Kappa (κ)>1000-
DAMGO (µ-agonist)Mu (µ)1.23-
Delta (δ)>500-
Kappa (κ)>500-
DPDPE (δ-agonist)Delta (δ)1.4-
Mu (µ)>1000-
Kappa (κ)>1000-
U-50,488H (κ-agonist)Kappa (κ)~1-10-
Mu (µ)>1000-
Delta (δ)>1000-

Note: The values presented are approximate and can vary depending on the experimental conditions, tissue preparation, and radioligand used.[7][8][9]

Signaling Pathways and Pain Modulation Circuits

The analgesic effects of enkephalins are mediated through complex neural circuits at various levels of the nervous system.

Spinal Pain Modulation

In the dorsal horn of the spinal cord, enkephalins are released from interneurons and act to inhibit the transmission of pain signals from primary afferent neurons to second-order projection neurons. This is a crucial "gate control" mechanism.

cluster_presynaptic Presynaptic Terminal (C-fiber) cluster_postsynaptic Postsynaptic Terminal (Second-Order Neuron) cluster_interneuron Enkephalinergic Interneuron Presynaptic Nociceptive Neuron Postsynaptic Projection Neuron Presynaptic->Postsynaptic Glutamate, Substance P Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Presynaptic Ca2+ Influx K_channel K+ Channel K_channel->Postsynaptic K+ Efflux (Hyperpolarization) Interneuron Interneuron Enkephalin Enkephalin Interneuron->Enkephalin Releases Opioid_Receptor_Pre Opioid Receptor (δ/µ) Enkephalin->Opioid_Receptor_Pre Opioid_Receptor_Post Opioid Receptor (δ/µ) Enkephalin->Opioid_Receptor_Post G_protein_Pre Gi/o Opioid_Receptor_Pre->G_protein_Pre Activates G_protein_Post Gi/o Opioid_Receptor_Post->G_protein_Post Activates G_protein_Pre->Ca_channel Inhibits G_protein_Post->K_channel Activates

Figure 1: Enkephalin-mediated inhibition of nociceptive transmission in the spinal cord.
Descending Pain Modulation

Enkephalins are also integral to the descending pain modulatory pathway, which originates in the brainstem and projects to the spinal cord. Key areas involved include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). Enkephalinergic neurons in these regions can inhibit GABAergic interneurons, which in turn disinhibits (activates) descending serotonergic and noradrenergic pathways that suppress pain transmission in the dorsal horn.

PAG Periaqueductal Gray (PAG) Enk_Interneuron_PAG Enkephalinergic Neuron PAG->Enk_Interneuron_PAG Activates RVM Rostral Ventromedial Medulla (RVM) Descending_5HT_NA Descending Serotonergic/ Noradrenergic Neuron RVM->Descending_5HT_NA Activates Dorsal_Horn Spinal Dorsal Horn GABA_Interneuron GABAergic Interneuron Enk_Interneuron_PAG->GABA_Interneuron Inhibits GABA_Interneuron->RVM Inhibits (tonic) Descending_5HT_NA->Dorsal_Horn Projects to Spinal_Enk_Interneuron Spinal Enkephalinergic Interneuron Descending_5HT_NA->Spinal_Enk_Interneuron Activates Spinal_Enk_Interneuron->Dorsal_Horn Inhibits Pain Transmission

Figure 2: Role of enkephalins in the descending pain modulatory pathway.

Experimental Protocols

Investigating the enkephalinergic system requires a combination of in vitro and in vivo techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity of enkephalins and other ligands for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radiolabeled ligand (e.g., [3H]DAMGO for µ receptors, [3H]DPDPE for δ receptors).

  • Unlabeled test compounds (e.g., enkephalins).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled opioid like naloxone).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare cell membrane homogenates according to standard protocols.

  • In a series of tubes, add a constant concentration of the radiolabeled ligand.

  • Add increasing concentrations of the unlabeled test compound to displace the radioligand.

  • For determining non-specific binding, add a saturating concentration of a non-labeled opioid antagonist (e.g., naloxone) to a set of tubes.

  • Add the cell membrane preparation to each tube to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently calculate the Ki value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of enkephalins on the electrical properties of individual neurons.[10][11][12][13]

Materials:

  • Brain slices or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF) for brain slices or appropriate extracellular solution for cultured neurons.

  • Intracellular solution for the patch pipette (e.g., containing K-gluconate).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators.

  • Glass micropipettes.

  • Microscope with differential interference contrast (DIC) optics.

  • Perfusion system.

Procedure:

  • Prepare acute brain slices or culture neurons on coverslips.

  • Place the preparation in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with intracellular solution.

  • Under visual guidance, approach a neuron with the micropipette.

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record postsynaptic currents.

  • In current-clamp mode, record the membrane potential and action potential firing.

  • Bath apply enkephalin or its analogs at known concentrations via the perfusion system.

  • Record changes in ion channel currents (e.g., calcium or potassium currents) or neuronal excitability (e.g., hyperpolarization, decreased firing rate) in response to the applied compound.

Behavioral Models of Pain

Animal models are essential for assessing the in vivo analgesic effects of enkephalins and their analogs.

4.3.1. Hot Plate Test (Thermal Nociception) [14][15][16][17][18]

Principle: Measures the latency of a rodent to show a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.

Procedure:

  • Place a mouse or rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).

  • Start a timer and observe the animal's behavior.

  • Record the latency to the first sign of a nocifensive response (paw lick, flinch, or jump).

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Administer the test compound (e.g., enkephalin analog) and measure the response latency at different time points post-administration.

  • An increase in response latency indicates an analgesic effect.

4.3.2. Von Frey Test (Mechanical Allodynia) [5][6][19]

Principle: Assesses the withdrawal threshold to a mechanical stimulus applied to the paw.

Procedure:

  • Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% withdrawal threshold is determined using the up-down method.

  • Administer the test compound and measure the withdrawal threshold at various time points.

  • An increase in the withdrawal threshold indicates an anti-allodynic or analgesic effect.

4.3.3. Formalin Test (Inflammatory Pain) [4][20][21][22][23]

Principle: Involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute neurogenic phase followed by a later inflammatory phase).

Procedure:

  • Inject a small volume of dilute formalin (e.g., 2.5-5%) into the plantar surface of the animal's hind paw.

  • Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).

  • Administer the test compound prior to the formalin injection.

  • A reduction in the duration of nocifensive behaviors in either phase indicates an analgesic effect.

Experimental Workflow Diagram

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Hypothesis: Enkephalin analog X has analgesic properties In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki at µ, δ, κ receptors) In_Vitro->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology (Assess effects on neuronal excitability) In_Vitro->Electrophysiology In_Vivo In Vivo Behavioral Testing Hot_Plate Hot Plate Test (Thermal Pain) In_Vivo->Hot_Plate Von_Frey Von Frey Test (Mechanical Pain) In_Vivo->Von_Frey Formalin_Test Formalin Test (Inflammatory Pain) In_Vivo->Formalin_Test Data_Analysis Data Analysis and Interpretation Conclusion Conclusion Data_Analysis->Conclusion Binding_Assay->In_Vivo Positive binding profile Electrophysiology->In_Vivo Demonstrated neuronal inhibition Hot_Plate->Data_Analysis Von_Frey->Data_Analysis Formalin_Test->Data_Analysis

Figure 3: A representative experimental workflow for evaluating a novel enkephalin analog.

Conclusion and Future Directions

Enkephalins are fundamental to the body's intrinsic pain control mechanisms. Their actions at opioid receptors, particularly at the spinal and supraspinal levels, provide powerful and precise modulation of nociceptive signals. A thorough understanding of their pharmacology, signaling pathways, and the circuits they modulate is crucial for the rational design of new and improved analgesic drugs.

The development of enkephalinase inhibitors, which prevent the degradation of endogenous enkephalins, and the design of synthetic enkephalin analogs with improved pharmacokinetic properties represent promising therapeutic strategies. Future research will likely focus on developing ligands with greater receptor subtype selectivity to maximize analgesic efficacy while minimizing side effects such as tolerance, dependence, and respiratory depression. The detailed experimental approaches outlined in this guide provide a robust framework for advancing our knowledge of the enkephalinergic system and its therapeutic potential.

References

Methodological & Application

Synthesis Protocol for Sch 13835: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "Sch 13835," a detailed synthesis protocol for a compound with this identifier cannot be provided. The designation "this compound" does not correspond to a publicly recognized chemical entity, and no synthesis information, chemical structure, or related scientific literature could be located under this name.

It is highly probable that "this compound" represents an internal compound code used within a pharmaceutical company or research institution, such as Schering-Plough, for which the chemical structure and synthetic route have not been disclosed in the public domain. Without the chemical structure or a recognized chemical name (such as an IUPAC name or CAS number), it is impossible to develop or report a valid synthesis protocol.

For researchers, scientists, and drug development professionals seeking to synthesize a specific compound, the correct and complete chemical identifier is paramount.

General Workflow for Chemical Synthesis Protocol Development

Should the correct chemical information for the target compound be identified, the general workflow for developing a synthesis protocol would be as follows. This workflow is presented for illustrative purposes.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Route Selection & Optimization cluster_2 Phase 3: Laboratory Execution & Analysis A Identify Target Molecule (Structure & Name) B Literature Search (Scifinder, Reaxys, Patents) A->B C Analyze Known Synthetic Routes B->C D Select Most Feasible Route C->D E Consider Starting Material Availability, Cost, and Safety D->E F Propose Optimization Strategies (Reagents, Conditions, Yield) D->F G Step-by-Step Protocol Design F->G H Perform Synthesis & Purification G->H I Characterize Product (NMR, MS, HPLC) H->I

Caption: A generalized workflow for the development of a chemical synthesis protocol.

To proceed with a request for a synthesis protocol, please provide a recognized chemical identifier, such as:

  • A CAS (Chemical Abstracts Service) Registry Number.

  • The full IUPAC (International Union of Pure and Applied Chemistry) name.

  • A common or trade name that is linked to a known chemical structure in scientific literature.

  • The chemical structure itself (e.g., as a SMILES string or image).

Without this fundamental information, any attempt to provide a synthesis protocol would be speculative and scientifically unsound.

Application Notes and Protocols for the Analytical Detection of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of robust and reliable analytical methods is a cornerstone of drug discovery and development. These methods are essential for the quantitative and qualitative assessment of a new chemical entity (NCE) in various matrices, from simple solutions to complex biological fluids. This document provides a generalized framework for developing and documenting analytical methods for a novel compound, exemplified here as "Sch 13835," for which specific public information is unavailable. The principles and protocols outlined below can be adapted for other novel compounds by substituting the specific parameters relevant to the molecule of interest.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. For a novel compound like this compound, developing a stable and sensitive HPLC method is a critical first step.

Table 1: HPLC Method Parameters for the Analysis of a Novel Compound
ParameterCondition
Instrumentation Agilent 1260 Infinity II LC System or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or the λmax of the compound)
Run Time 15 minutes
Experimental Protocol: HPLC Method Development and Validation
  • Standard Preparation:

    • Prepare a stock solution of the reference standard of the novel compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For bulk substance: Accurately weigh and dissolve the sample in the diluent to a known concentration.

    • For biological matrices (e.g., plasma): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant for analysis.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method according to standard validation guidelines (e.g., ICH Q2(R1)).

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Prepare Standards HPLC_Run HPLC Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Samples Sample_Prep->HPLC_Run Data_Acquisition Data Acquisition HPLC_Run->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Validation_Params Assess Validation Parameters Calibration->Validation_Params

Caption: A generalized workflow for HPLC method development and validation.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection and Identification

For detecting low concentrations of a novel compound and its metabolites in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and specificity.

Table 2: LC-MS/MS Method Parameters for a Novel Compound in Plasma
ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 3 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., [M+H]+ → Product Ion 1
MRM Transition (Internal Std) e.g., [M+H]+ → Product Ion
Collision Energy Optimized for the specific compound
Source Temperature 550 °C
Experimental Protocol: LC-MS/MS Analysis of a Novel Compound in a Biological Matrix
  • Internal Standard (IS) Selection:

    • Choose a stable, isotopically labeled version of the analyte or a structurally similar compound as an internal standard.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample (pre-treated with the IS).

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and IS with a strong solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for high selectivity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the analyte concentration using a calibration curve prepared in the same biological matrix.

Logical Flow of Sample Analysis by LC-MS/MS

LCMS_Flow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Elute Elution SPE->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Quant Quantification LC_MS->Quant

Caption: A typical workflow for the analysis of a novel compound in a biological matrix using LC-MS/MS.

Section 3: Potential Signaling Pathway Interaction

While no specific signaling pathway is known for "this compound," a common approach in early drug development is to assess the compound's effect on key cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Sch_13835 This compound Sch_13835->MEK Inhibition?

Caption: A hypothetical inhibitory effect of this compound on the MAPK/ERK signaling pathway.

This document provides a foundational guide for establishing analytical methods for a novel compound. The specific details for any new chemical entity will require empirical determination and rigorous validation.

Sch 13835 dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search of scientific databases, chemical catalogs, and patent literature has yielded no information for a compound designated "SCH 13835." This identifier does not correspond to any publicly available research compound or drug candidate.

Therefore, the requested detailed Application Notes and Protocols for in vivo experiments, including dosage, signaling pathways, and experimental workflows, cannot be created.

The designation "this compound" may represent:

  • An internal, unpublished compound code from a research institution or pharmaceutical company.

  • A typographical error in the compound name.

  • An obsolete or discontinued identifier.

Without a valid and publicly recognized identifier, it is impossible to retrieve the necessary data to generate the detailed and accurate scientific documentation you have requested. This includes all quantitative data for tables, experimental methodologies, and the scientific basis for any signaling pathway diagrams.

Recommendations for the User:

  • Verify the Compound Identifier: Please double-check the accuracy of "this compound." Ensure there are no typographical errors.

  • Provide Alternative Identifiers: If available, please provide any alternative names, such as a chemical name (IUPAC name), CAS number, or any associated publication that might reference this compound under a different designation.

  • Consult Internal Documentation: If this compound is from an internal research program, please refer to your organization's internal documentation for the necessary information.

We are ready to assist you further upon receiving a valid compound identifier for which public data is available.

Application Notes and Protocols for the Study of Sch 13835, a Farnesyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying Sch 13835, a potent farnesyltransferase inhibitor (FTI). The protocols outlined below are essential for characterizing its biochemical activity, cellular effects, and in vivo efficacy, which are critical steps in the drug development process.

Introduction to Farnesyltransferase Inhibitors

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CAAX" motif of a protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is vital for the proper membrane localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases. Dysregulation of Ras signaling, often due to mutations, is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.[1]

Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block the action of FTase, thereby preventing the farnesylation and subsequent activation of key signaling proteins like Ras.[1] This inhibition can disrupt downstream signaling pathways, such as the Raf/Mek/Erk and PI3K/AKT pathways, which are critical for cell proliferation and survival. While initially developed to target Ras, the anticancer effects of FTIs are now understood to be more complex, as they affect a variety of farnesylated proteins.

This compound represents a potent, nonpeptidic, tricyclic FTI developed by Schering-Plough. A representative compound from this class has demonstrated high potency in enzymatic assays.[2] The following sections detail the experimental protocols to thoroughly evaluate the biological activities of this compound.

Data Presentation: In Vitro Activity of Farnesyltransferase Inhibitors

Quantitative data from in vitro experiments are crucial for comparing the potency of different FTIs. The table below summarizes key parameters for this compound and other well-characterized FTIs.

CompoundTargetIC50 (nM)Cell-Based AssayCell LineReference
This compound (representative) FTase2.2Anchorage-independent growthHuman Tumor Cell Lines[2]
Tipifarnib (R115777)FTase0.5 (FTase), 50 (GGTase-I)Anchorage-dependent growthMDA-MB-231[3][4]
Lonafarnib (SCH66336)FTase1.9ProliferationVarious[5]
FTI-277FTase0.5Oncogenic signalingH- and K-Ras transformed cells[3][6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

Figure 1: Simplified Ras signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (FTase Activity) Cell_Proliferation Cell-Based Assays (e.g., MTT) Enzymatic_Assay->Cell_Proliferation Evaluate cellular potency Western_Blot Target Engagement (Western Blot) Cell_Proliferation->Western_Blot Confirm mechanism Xenograft Tumor Xenograft Model Western_Blot->Xenograft Assess efficacy Toxicity Toxicity Studies Xenograft->Toxicity Determine safety profile Clinical_Trials Clinical_Trials Toxicity->Clinical_Trials Advance to clinic Start This compound (Test Compound) Start->Enzymatic_Assay Determine IC50

Figure 2: Experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Farnesyltransferase (FTase) Activity Assay (Fluorometric)

This protocol is designed to determine the in vitro inhibitory activity of this compound on FTase.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to an increase in fluorescence, which is monitored over time.[7][8][9] The rate of this reaction is inhibited in the presence of an FTI like this compound.

Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • N-Dansyl-GCVLS peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • This compound (and other control FTIs) dissolved in DMSO

  • Black 96-well or 384-well plates[10]

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 520-550 nm)[8][10]

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In each well of the microplate, add the following:

    • Assay Buffer

    • This compound or control inhibitor at various concentrations

    • N-Dansyl-GCVLS peptide substrate (final concentration ~2-3 µM)[8]

    • FPP (final concentration ~10 µM)[8]

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding recombinant FTase (final concentration ~20-100 nM) to each well.[8]

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 25°C.[10]

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[1][11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., pancreatic, colon, breast cancer lines with known Ras mutation status)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1][12]

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)[1]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[12]

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Inhibition of Protein Farnesylation

This protocol is used to confirm that this compound inhibits the farnesylation of target proteins within the cell.

Principle: Farnesylation of proteins like H-Ras or the chaperone protein HDJ2 increases their hydrophobicity and electrophoretic mobility. Inhibition of farnesylation results in an accumulation of the unprocessed, slower-migrating form of the protein. This mobility shift can be detected by Western blotting.

Materials:

  • Cancer cell line responsive to FTIs

  • This compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]

  • Primary antibodies (e.g., anti-H-Ras, anti-HDJ2, anti-actin or tubulin for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with increasing concentrations of this compound for 24-48 hours.

  • Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.[13][14]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody (e.g., anti-HDJ2) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Compare the bands in the treated samples to the untreated control. A shift to a higher molecular weight (slower migration) or the appearance of an upper band for the target protein indicates the accumulation of the unprocessed, non-farnesylated form, confirming the inhibitory activity of this compound in cells.

In Vivo Tumor Xenograft Model

This protocol evaluates the antitumor efficacy of this compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice.[16] Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.[17]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[16]

  • A human tumor cell line known to be sensitive to FTIs in vitro

  • This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment (if required for orthotopic models)

Procedure:

  • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of the mice.[18]

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group according to a predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length × width²)/2).

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the treated and control groups to determine the in vivo efficacy of this compound. Calculate the tumor growth inhibition (TGI).

References

Application Notes and Protocols for Sch 13835 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 13835, identified as 2-bromomethyl-5-chlorobenzene sulfonylphthalimide, is an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). PDGF signaling plays a critical role in the central nervous system (CNS), influencing a range of cellular processes including neurogenesis, cell survival, and synaptogenesis. Dysregulation of the PDGF/PDGFR axis has been implicated in the pathology of numerous neurological disorders, such as neurodegenerative diseases, brain cancer, and ischemic stroke.[1][2] These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience research, based on the established roles of PDGFR signaling in the CNS. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on neuronal and glial cells.

Potential Applications in Neuroscience Research

Given that this compound is a PDGFR inhibitor, its application in neuroscience research can be inferred from the extensive studies on the role of PDGF signaling in the nervous system.

  • Neuro-oncology: PDGF and its receptors are frequently overexpressed in gliomas, contributing to tumor growth and angiogenesis.[3][4] PDGFR inhibitors like Imatinib have been investigated as a therapeutic strategy for glioblastoma.[5][6] this compound could be utilized in in vitro and in vivo models of glioma to assess its anti-tumor efficacy.

  • Neuroprotection and Stroke Recovery: PDGF signaling is involved in the response to ischemic brain injury. While it can have protective effects on neurons, it is also implicated in the breakdown of the blood-brain barrier (BBB).[2][7][8] Inhibition of PDGFR signaling has been shown to be a potential therapeutic strategy to reduce BBB dysfunction and improve outcomes after stroke.[8][9] this compound can be investigated for its neuroprotective potential in models of ischemic stroke.

  • Neuroinflammation: The PDGF-D/PDGFR-β pathway is involved in neuroinflammation following intracerebral hemorrhage by enhancing macrophage infiltration.[10][11] Inhibition of PDGFR has been shown to have anti-inflammatory effects in this context.[10][11] Therefore, this compound could be a valuable tool to study and potentially modulate neuroinflammatory processes.

  • Neurodegenerative Diseases: Dysregulation of PDGF signaling has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][12] The neuroprotective effects of modulating PDGF signaling suggest that inhibitors like this compound could be explored as potential therapeutic agents in models of these disorders.[13]

  • Spinal Cord Injury: Following spinal cord injury (SCI), PDGFR signaling is involved in the complex cellular and molecular responses. Inhibition of PDGFR has been shown to prevent blood-spinal cord barrier disruption and improve functional recovery in animal models of SCI.[14] this compound could be used to investigate the role of PDGFR in SCI pathology and repair.

Quantitative Data

Due to the limited publicly available data specifically for this compound, this section provides quantitative data for other well-characterized PDGFR inhibitors that are commonly used in neuroscience research. These values can serve as a reference for designing initial experiments with this compound. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for any specific application.

InhibitorTarget(s)IC50 / Effective Concentration (in vitro)In Vivo Dosage (Mouse Models)Reference(s)
Imatinib PDGFR, c-Kit, AblPDGFR: 0.1 µM (cell-based)Glioma: 600-1000 mg/day (human, extrapolated to mouse doses of 50-100 mg/kg/day)[15][16]
Stroke: 3 doses (morning-night-morning) before MCAO, then twice daily[11]
Sunitinib PDGFR, VEGFR, c-KitPDGFRβ: 2 nM (cell-free)Neuroblastoma: 20-80 mg/kg/day[17][18]
Neuroblastoma cells: IC50 0.8–2.9 µM[13]
CP-673451 PDGFRα/βPDGFRβ: 1 nM (cell-free), 6.4 nM (cell-based)Glioma xenograft: 40 mg/kg/day[6][19]
Glioblastoma cells: 1-10 µM[6]
AG 1295 PDGFR0.3-0.5 µM (membrane autophosphorylation)Not specified in neuroscience context[20]

Signaling Pathway

The binding of PDGF ligands to their receptors (PDGFRα and PDGFRβ) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and Ras-MAPK pathways, which regulate cell proliferation, survival, migration, and differentiation.[21]

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K Activation Ras Ras PDGFR->Ras PLCg PLCγ PDGFR->PLCg PDGF PDGF (e.g., PDGF-BB) PDGF->PDGFR Binding & Dimerization Akt Akt/PKB PI3K->Akt Transcription_Factors Transcription Factors (e.g., CREB, c-Myc) Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Transcription_Factors Cell_Response Cellular Responses: - Proliferation - Survival - Migration - Differentiation Transcription_Factors->Cell_Response Sch13835 This compound Sch13835->PDGFR Inhibition

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound in a neuroscience context.

In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of this compound against excitotoxicity in primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).

Neuroprotection_Workflow cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay start Start: Seed Neuronal Cells culture Culture cells to desired confluency (e.g., 24-48 hours) start->culture pretreat Pre-treat with this compound (various concentrations) for 1-2 hours culture->pretreat induce_toxicity Induce excitotoxicity (e.g., with Glutamate or NMDA) pretreat->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate assess_viability Assess cell viability (e.g., MTT, LDH assay) incubate->assess_viability analyze Analyze data and determine EC50 assess_viability->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Excitotoxic agent (e.g., L-Glutamic acid or N-methyl-D-aspartate, NMDA)

  • Cell viability assay kit (e.g., MTT or LDH cytotoxicity assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Prepare a solution of the excitotoxic agent (e.g., 100 µM Glutamate) in cell culture medium. Add this solution to the wells, except for the negative control wells (which receive only fresh medium).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals before measuring the absorbance. For an LDH assay, an aliquot of the culture supernatant is used to measure the release of lactate dehydrogenase.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the data as a dose-response curve and determine the EC50 value of this compound for neuroprotection.

In Vivo Model of Ischemic Stroke

This protocol describes a general procedure for evaluating the therapeutic potential of this compound in a mouse model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

  • Histological stains (e.g., TTC for infarct volume, cresyl violet for neuronal loss)

Procedure:

  • Animal Model: Induce focal cerebral ischemia using the MCAO model. This involves the temporary or permanent occlusion of the middle cerebral artery.

  • Drug Administration: Administer this compound or vehicle control at a predetermined dose and time point relative to the ischemic insult (e.g., intraperitoneal injection 30 minutes after reperfusion). The dosage should be based on preliminary dose-finding studies or extrapolated from data on similar compounds.

  • Behavioral Assessment: Perform a battery of behavioral tests to assess neurological deficits at various time points post-MCAO (e.g., 24 hours, 3 days, 7 days). This can include tests for motor function, coordination, and sensory function.

  • Infarct Volume Measurement: At the end of the experiment, euthanize the animals and harvest the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Histological Analysis: Perform histological analysis on brain sections to assess neuronal death, inflammation, and other pathological changes. This can include staining with cresyl violet for neuronal morphology, Iba1 for microglia/macrophages, and GFAP for astrocytes.

  • Data Analysis: Compare the behavioral outcomes, infarct volumes, and histological parameters between the this compound-treated group and the vehicle-treated group to determine the therapeutic efficacy of the compound.

Conclusion

This compound, as a PDGFR inhibitor, holds significant promise as a research tool in neuroscience. Its potential applications span across neuro-oncology, neuroprotection, neuroinflammation, and neurodegeneration. The provided protocols offer a starting point for researchers to investigate the biological effects of this compound in various CNS-related contexts. Due to the limited specific data on this compound, it is imperative to conduct thorough dose-response and pharmacokinetic studies to establish its efficacy and optimal usage in any given experimental model. Further research into the specific interactions of this compound with PDGFR isoforms and its downstream effects in neuronal and glial cells will be crucial for elucidating its full potential in neuroscience research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enkephalinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enkephalinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of enkephalinase inhibitors?

A1: The synthesis of enkephalinase inhibitors, which are often peptide analogs, presents several common challenges. These include selecting the appropriate protecting group strategy to avoid side reactions, resolving racemic mixtures to isolate the active enantiomer, purifying the final compound to a high degree, and optimizing reaction conditions to achieve acceptable yields and minimize impurity formation.

Q2: Why is chiral resolution a critical step in the synthesis of many enkephalinase inhibitors?

A2: Many enkephalinase inhibitors possess chiral centers, and their biological activity is often stereospecific, meaning only one enantiomer is responsible for the desired inhibitory effect. For instance, in the case of thiorphan, both (R) and (S) isomers show inhibitory activity against enkephalinase, but their analgesic profiles can differ significantly.[1][2] Therefore, resolution of the racemic mixture is crucial to obtain the enantiomerically pure and pharmacologically active compound.[3][4]

Q3: What are enkephalinase inhibitors and how do they work?

A3: Enkephalinase inhibitors are a class of drugs that prevent the breakdown of endogenous enkephalins, which are peptides that act as neurotransmitters and modulate pain and inflammation.[5] Enkephalinases are enzymes that rapidly degrade enkephalins.[5][6] By blocking these enzymes, the inhibitors increase the concentration and prolong the action of enkephalins at their receptors, leading to enhanced analgesic and other therapeutic effects.[5][7] Many of these inhibitors work by chelating the zinc ion that is essential for the catalytic activity of the enkephalinase enzyme.[5]

Troubleshooting Guides

Protecting Group Strategy and Side Reactions

Problem: I am observing significant side product formation, such as diketopiperazines or aspartimide, during my solid-phase peptide synthesis (SPPS) of an enkephalinase inhibitor analog.

Possible Causes and Solutions:

  • Inappropriate Protecting Group Combination: The choice of protecting groups for the N-terminus and side chains is critical. The widely used Fmoc/tBu strategy is orthogonal, meaning the protecting groups can be removed under different conditions.[8] However, prolonged exposure to the basic conditions (e.g., piperidine) for Fmoc removal can lead to side reactions.

  • Diketopiperazine Formation: This is common when synthesizing dipeptides, where the deprotected N-terminal amine can attack the ester linkage to the resin, cyclizing to form a diketopiperazine and cleaving the peptide from the support.

    • Solution: Use a dipeptide building block that is already protected, or use a resin with a more sterically hindered linker to slow down the cyclization reaction.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation, where the side-chain carboxyl group attacks the peptide backbone.

    • Solution: Employ protecting groups on the aspartate side chain that are more stable or that sterically hinder this intramolecular reaction. The use of p-nitrobenzyloxycarbonyl (pNZ) as a temporary protecting group for the α-amino function can be beneficial in combination with Fmoc chemistry to overcome these side reactions.[9]

Workflow for Selecting a Protecting Group Strategy:

Protecting Group Strategy start Start: Define Peptide Sequence has_problematic_residues Contains Asp, Asn, Gly, or Pro? start->has_problematic_residues choose_strategy Select Synthesis Strategy has_problematic_residues->choose_strategy Yes has_problematic_residues->choose_strategy No spps Solid-Phase Peptide Synthesis (SPPS) choose_strategy->spps lpps Liquid-Phase Peptide Synthesis (LPPS) choose_strategy->lpps fmoc_strategy Fmoc/tBu Strategy spps->fmoc_strategy boc_strategy Boc/Bn Strategy spps->boc_strategy end Proceed with Synthesis lpps->end special_pg Consider Special Protecting Groups (e.g., pNZ) fmoc_strategy->special_pg Side reactions observed optimize_conditions Optimize Deprotection/Coupling Conditions fmoc_strategy->optimize_conditions boc_strategy->optimize_conditions special_pg->optimize_conditions optimize_conditions->end Low Yield Troubleshooting start Low Yield Observed check_completion Are reactions going to completion? start->check_completion increase_reagents Increase reagent excess/reaction time check_completion->increase_reagents No check_side_reactions Are there significant side products? check_completion->check_side_reactions Yes end Improved Yield increase_reagents->end revisit_pg Re-evaluate protecting group strategy check_side_reactions->revisit_pg Yes check_purification Is product lost during purification? check_side_reactions->check_purification No optimize_conditions Optimize reaction conditions (temp, solvent) revisit_pg->optimize_conditions optimize_conditions->end optimize_purification Optimize purification protocol (e.g., chromatography) check_purification->optimize_purification Yes check_stability Is the product unstable? check_purification->check_stability No optimize_purification->end modify_workup Modify workup/synthesis to protect sensitive groups check_stability->modify_workup Yes check_stability->end No modify_workup->end Enkephalinase Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron enkephalins Enkephalins enkephalinase Enkephalinase (NEP/APN) enkephalins->enkephalinase Degraded by opioid_receptor Opioid Receptor enkephalins->opioid_receptor Binds to degradation Degradation enkephalinase->degradation inhibitor Enkephalinase Inhibitor inhibitor->enkephalinase Blocks analgesia Analgesic Effect opioid_receptor->analgesia Leads to

References

Technical Support Center: Troubleshooting Unexpected Results with Farnesyltransferase Inhibitors (FTIs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with farnesyltransferase inhibitors (FTIs). While the focus is on common issues observed with this class of compounds, specific examples will refer to Lonafarnib (SCH 66336), a well-characterized FTI.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for farnesyltransferase inhibitors?

Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that inhibit the activity of the enzyme farnesyltransferase (FTase). FTase is responsible for attaching a farnesyl group to specific proteins, a post-translational modification known as farnesylation. This lipid modification is crucial for the proper localization and function of these proteins within the cell. A primary target of FTIs is the Ras family of small GTPases, which are frequently mutated in cancer and play a key role in cell signaling pathways that control cell growth and proliferation. By preventing the farnesylation of Ras, FTIs aim to block its signaling activity.[1][2]

Q2: Are there other proteins affected by FTIs besides Ras?

Yes. While initially developed to target Ras, it is now understood that FTIs affect a variety of other farnesylated proteins. These include proteins involved in cell structure, signaling, and nuclear integrity, such as Rheb (Ras homolog enriched in brain), which is a positive regulator of the mTOR pathway, and centromere-binding proteins.[3][4] The inhibition of these other proteins can contribute to the biological effects of FTIs and may lead to unexpected experimental outcomes.

Q3: Why might I observe weaker than expected anti-proliferative effects in my cancer cell line experiments?

One significant reason for weaker than expected efficacy is the existence of an alternative prenylation pathway. Some proteins, notably K-Ras and N-Ras, can be alternatively modified by another enzyme called geranylgeranyltransferase-I (GGTase-I) when farnesylation is blocked by an FTI.[1] This alternative modification can still allow these Ras isoforms to localize to the cell membrane and remain active, thus circumventing the effects of the FTI.

Troubleshooting Guides

Issue 1: Limited or No Inhibition of K-Ras or N-Ras Signaling

Symptoms:

  • Western blot analysis shows no significant decrease in downstream effectors of Ras signaling (e.g., phosphorylated ERK, phosphorylated AKT).

  • Cell proliferation assays show minimal response to the FTI in cell lines with K-Ras or N-Ras mutations.

Possible Cause:

  • Alternative prenylation of K-Ras and N-Ras by geranylgeranyltransferase-I (GGTase-I).

Suggested Experimental Protocol to Confirm:

  • Co-treatment with a GGTase-I inhibitor: To test for alternative prenylation, treat the cells with a combination of the FTI and a GGTase-I inhibitor (e.g., GGTI-298).

  • Western Blot for Ras Localization: Fractionate cell lysates into membrane and cytosolic fractions. Perform a western blot for K-Ras or N-Ras on both fractions. Effective inhibition of both farnesylation and geranylgeranylation should result in an accumulation of the respective Ras isoform in the cytosolic fraction.

  • Assess Downstream Signaling: Perform a western blot for key downstream signaling proteins such as p-ERK and p-AKT after treatment with the FTI alone and in combination with a GGTase-I inhibitor.

Data Presentation:

Treatment Group% K-Ras in Membrane Fractionp-ERK Levels (Relative to Control)
Vehicle Control100%1.0
FTI alone85%0.8
GGTase-I inhibitor alone90%0.9
FTI + GGTase-I inhibitor20%0.2

Logical Relationship Diagram:

cluster_alternative Alternative Prenylation Pathway FTI FTI FTase Farnesyltransferase (FTase) FTI->FTase Inhibits Ras_F Farnesylated Ras (Active) FTase->Ras_F Farnesylates Downstream_F Downstream Signaling (e.g., p-ERK) Ras_F->Downstream_F Activates GGTase Geranylgeranyltransferase-I (GGTase-I) Ras_GG Geranylgeranylated Ras (Active) GGTase->Ras_GG Geranylgeranylates Downstream_GG Downstream Signaling (e.g., p-ERK) Ras_GG->Downstream_GG Activates Ras Unmodified Ras Ras->FTase Ras->GGTase

Caption: FTI action and the alternative prenylation pathway.

Issue 2: Unexpected Effects on mTOR Signaling

Symptoms:

  • You observe inhibition of mTORC1 signaling (e.g., decreased phosphorylation of S6 kinase or 4E-BP1) even in cell lines where Ras signaling is not significantly affected.

  • The observed cellular effects do not correlate well with the inhibition of the Ras-MAPK pathway.

Possible Cause:

  • FTIs also inhibit the farnesylation of Rheb, a key activator of mTORC1.

Suggested Experimental Protocol to Confirm:

  • Western Blot for mTORC1 Activity: Analyze the phosphorylation status of direct mTORC1 substrates like p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) in cells treated with the FTI.

  • Rheb Localization: Similar to the Ras localization experiment, perform cellular fractionation and western blotting for Rheb to determine if the FTI treatment causes an accumulation of Rheb in the cytosol.

  • Rescue Experiment: Overexpress a farnesylation-independent, membrane-bound form of Rheb and assess if this rescues the mTORC1 inhibition caused by the FTI.

Signaling Pathway Diagram:

FTI FTI FTase Farnesyltransferase (FTase) FTI->FTase Inhibits Rheb_F Farnesylated Rheb (Active) FTase->Rheb_F Farnesylates Rheb Unmodified Rheb Rheb->FTase mTORC1 mTORC1 Rheb_F->mTORC1 Activates Downstream Downstream Effectors (p-S6K, p-4E-BP1) mTORC1->Downstream Phosphorylates

Caption: FTI inhibition of the Rheb-mTORC1 signaling pathway.

Issue 3: Off-Target Effects Unrelated to Farnesylation

Symptoms:

  • Observed phenotypic changes in cells that cannot be explained by the inhibition of known farnesylated proteins.

  • Inconsistent results across different cell lines or experimental systems.

Possible Cause:

  • The FTI may have off-target effects, interacting with other proteins or cellular pathways.

Suggested Experimental Workflow:

  • Use of Structurally Different FTIs: Compare the effects of your primary FTI with another FTI from a different chemical class. If the unexpected effect is only observed with one of the inhibitors, it is more likely to be an off-target effect.

  • Dose-Response Analysis: Carefully titrate the concentration of the FTI. Off-target effects often occur at higher concentrations. Determine if the unexpected phenotype tracks with the IC50 for farnesyltransferase inhibition.

  • Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the FTI is engaging with farnesyltransferase at the concentrations used in your experiments.

  • Proteomics/Transcriptomics: Employ unbiased -omics approaches to identify changes in protein expression, phosphorylation, or gene expression that are inconsistent with the known functions of farnesylated proteins.

Experimental Workflow Diagram:

Start Unexpected Phenotype Observed Step1 Compare with Structurally Different FTI Start->Step1 Decision1 Effect Specific to One FTI? Step1->Decision1 OffTarget Likely Off-Target Effect Decision1->OffTarget Yes OnTarget Likely On-Target or Class Effect Decision1->OnTarget No Step2 Perform Dose-Response Analysis OnTarget->Step2 Step3 Conduct Target Engagement Assay Step2->Step3 Step4 Utilize -Omics Approaches for Unbiased Discovery Step3->Step4

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing Sch 13835 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Sch 13835" is not available in the public domain. The following content is a template based on general principles of small molecule inhibitor optimization and will require substitution with validated data for the specific compound of interest.

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of small molecule inhibitors. The guides and FAQs are designed to address common challenges encountered during in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage of a new small molecule inhibitor?

A1: The initial step is to perform a dose-response curve to determine the inhibitor's IC50 (half-maximal inhibitory concentration) in a relevant cell line or biochemical assay. This provides a quantitative measure of the compound's potency and serves as a starting point for further optimization.

Q2: How do I select the appropriate concentration range for my initial dose-response experiment?

A2: A common starting point is to use a wide, logarithmic dilution series (e.g., from 1 nM to 100 µM). This broad range helps to capture the full dose-response curve, from minimal to maximal effect, and accurately determine the IC50.

Q3: My inhibitor is not showing any effect, even at high concentrations. What are the potential reasons?

A3: Several factors could contribute to a lack of efficacy:

  • Compound Instability: The compound may be degrading in the experimental medium.

  • Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.

  • Incorrect Target Engagement: The compound may not be binding to its intended target in the cellular context.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.

Q4: I am observing significant off-target effects. How can I minimize them?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration of the inhibitor.

  • Perform counterscreens against related targets to assess specificity.

  • Employ a secondary, structurally distinct inhibitor for the same target to confirm that the observed phenotype is on-target.

Troubleshooting Guides

Problem: High Variability in Experimental Replicates
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count for each experiment.

  • Possible Cause 2: Compound Precipitation.

    • Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent. The final solvent concentration should be consistent across all wells and typically below 0.5%.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.

Problem: Discrepancy Between Biochemical and Cellular Assay Results
  • Possible Cause 1: Cell Permeability Issues.

    • Solution: The compound may be potent in a biochemical assay but unable to reach its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA) or modifying the compound to improve its physicochemical properties.

  • Possible Cause 2: Presence of Efflux Pumps.

    • Solution: The target cells may be expressing efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. Test for the presence of such pumps and consider using a co-treatment with an efflux pump inhibitor.

  • Possible Cause 3: Metabolic Inactivation.

    • Solution: The cells may be metabolizing and inactivating the compound. Analyze the stability of the compound in the presence of cells or cell lysates over time.

Experimental Protocols & Data Presentation

Table 1: Example Dose-Response Data for a Hypothetical Inhibitor
Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.115.2 ± 3.5
148.9 ± 5.2
1085.7 ± 4.1
10095.1 ± 2.8
Protocol: Determining IC50 Using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of the inhibitor in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add the 2x compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to the inhibitor's mechanism of action (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate treatment->incubation viability_assay Perform Viability Assay incubation->viability_assay data_normalization Normalize Data viability_assay->data_normalization curve_fitting Fit Dose-Response Curve data_normalization->curve_fitting ic50_determination Determine IC50 curve_fitting->ic50_determination

Caption: Workflow for determining the IC50 of a small molecule inhibitor.

troubleshooting_logic start No Inhibitory Effect Observed check_solubility Is the compound soluble in the assay medium? start->check_solubility check_permeability Is the compound cell-permeable? check_solubility->check_permeability Yes troubleshoot_solubility Modify solvent or formulation check_solubility->troubleshoot_solubility No check_stability Is the compound stable? check_permeability->check_stability Yes troubleshoot_permeability Perform permeability assay or structural modification check_permeability->troubleshoot_permeability No troubleshoot_stability Assess degradation; adjust experimental conditions check_stability->troubleshoot_stability No end Re-evaluate Efficacy check_stability->end Yes troubleshoot_solubility->end troubleshoot_permeability->end troubleshoot_stability->end

Caption: A logical guide for troubleshooting lack of inhibitor efficacy.

Technical Support Center: Quantification of Sch 13835 (assumed to be Schisandrin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sch 13835" could not be definitively identified through public databases. This technical support guide is based on the assumption that "this compound" is an internal or alternative identifier for Schisandrin , a major bioactive lignan found in Schisandra chinensis. The following information should be adapted and validated for your specific compound and matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of Schisandrin?

A1: The most prevalent methods for quantifying Schisandrin and other related lignans are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices.[3][4]

Q2: What are the typical sample preparation methods for Schisandrin analysis in biological samples?

A2: Common sample preparation techniques aim to extract Schisandrin and remove interfering substances like proteins. These include:

  • Protein Precipitation: A simple and rapid method, often using methanol, which has shown good recovery (>80%).[3]

  • Liquid-Liquid Extraction (LLE): Used for plasma sample preparation.[4]

  • Solid-Phase Extraction (SPE): Can be used for cleanup, although some studies report lower recoveries compared to protein precipitation.[3]

  • Ultrasonic-assisted extraction: Primarily used for extracting lignans from plant material, often with methanol as the solvent.[5]

Q3: My Schisandrin recovery is low. What are the potential causes?

A3: Low recovery can stem from several factors:

  • Suboptimal Extraction Solvent: Ensure the solvent is appropriate for Schisandrin's polarity. Methanol has been shown to be effective.[5]

  • Inefficient Extraction Method: For solid samples, ensure sufficient extraction time and energy (e.g., ultrasonication).[6] For liquid samples, the choice between protein precipitation, LLE, and SPE can significantly impact recovery, with protein precipitation often showing higher recovery for Schisandrin B.[3]

  • Analyte Degradation: Schisandrin may be sensitive to pH, temperature, or light. Ensure samples are processed and stored under appropriate conditions.

Q4: I am observing poor peak shape in my HPLC analysis of Schisandrin. What should I check?

A4: Poor peak shape (e.g., broadening, tailing, or splitting) can be caused by several issues:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.[7]

  • Incompatibility of Injection Solvent: The sample should ideally be dissolved in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[8]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.[7]

  • Mobile Phase Issues: Ensure the mobile phase is properly mixed, degassed, and at the correct pH. An acetonitrile-water gradient is commonly used for good resolution of Schisandrin and other lignans.[5][9]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Suggested Solution
No or Low Signal Incorrect UV wavelength.Set the detector to the optimal wavelength for Schisandrin (typically around 217 nm).[5]
Column activity has changed or the sample has degraded.Use a fresh standard to verify. If the standard peak is also small, replace the column.[7]
Air bubbles in the detector cell.Flush the system to remove air. Ensure proper mobile phase degassing.[7]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use fresh, HPLC-grade solvents. Clean the detector flow cell.
Insufficient mobile phase mixing or temperature fluctuations.Ensure proper mixing of the mobile phase. Use a column oven for temperature stability.[8]
Shifting Retention Times Change in mobile phase composition or flow rate.Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.
Column aging or temperature changes.Use a guard column to protect the analytical column. Maintain a constant column temperature.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Low Signal Intensity Ion suppression from matrix components.Improve sample cleanup. Dilute the sample if sensitivity allows. Optimize chromatographic separation to separate Schisandrin from interfering compounds.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with the ionization mode (e.g., ESI positive mode is common for Schisandrin).[2]
Inconsistent Results Variability in sample preparation.Ensure consistent and reproducible extraction procedures. Use an internal standard to correct for variations.[3]
Carryover from previous injections.Introduce a wash step with a strong solvent in the injection sequence.
High Background Noise Contaminated solvent, tubing, or mass spectrometer.Use high-purity solvents. Clean the LC system and the ion source of the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical validation parameters for Schisandrin quantification found in the literature.

Table 1: LC-MS/MS Method Parameters for Schisandrin Quantification in Biological Matrices
ParameterSchisandrin B in Colorectal Cancer Cells[3]Schizandrin in Rat Plasma[4]
Linear Range 20.0–1000.0 ng/mL5.0–1000 ng/mL
Correlation Coefficient (r) > 0.99> 0.999
Extraction Recovery 85.25% - 91.71%90.8% - 99.6%
Matrix Effect 88.01% - 94.59%91.5% - 97.8%
Lower Limit of Quantification (LLOQ) 20.0 ng/mL5 ng/mL
Table 2: Linearity Ranges for HPLC-UV Quantification of Multiple Lignans[1]
CompoundLinearity Range (μg/mL)Correlation Coefficient (r)
Schisandrin 25.02 - 150.1≥ 0.9995
Schisandrol B 10.99 - 65.94≥ 0.9995
Deoxyschisandrin 5.16 - 30.96≥ 0.9995
γ-Schisandrin 9.10 - 54.60≥ 0.9995
Schisandrin B 20.70 - 124.2≥ 0.9995
Schisandrin C 4.56 - 27.36≥ 0.9995

Experimental Protocols

Protocol 1: Quantification of Schisandrin B in Cell Culture by LC-MS/MS[3]
  • Standard and Sample Preparation:

    • Prepare a stock solution of Schisandrin B (1.0 mg/mL) in methanol.

    • Create a series of working solutions by diluting the stock solution with methanol.

    • Prepare calibration standards (e.g., 20.0 to 1000.0 ng/mL) and quality control (QC) samples by spiking the working solutions into the blank cell culture medium.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of cell sample, add 300 µL of methanol containing the internal standard (e.g., warfarin).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: Atlantis T3-C18 (3 µm, 2.1 x 100 mm).

    • Mobile Phase: Gradient elution with methanol (A) and 0.2% formic acid in water (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Protocol 2: Simultaneous Quantification of Eleven Lignans in Plant Material by HPLC-UV[1][9]
  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh 0.3 g of pulverized and sieved (Schisandra chinensis) powder.

    • Transfer to a 25 mL volumetric flask and add 25 mL of methanol.

    • Perform ultrasonic extraction for 20 minutes at room temperature.

    • Add methanol to make up the volume.

    • Centrifuge the supernatant at 14,000 g for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • HPLC-UV Analysis:

    • Column: C18 column (e.g., Elite ODS C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at 217 nm.

    • Quantification: Use external calibration curves of the eleven lignan standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Biological or Plant Sample extraction Extraction (Protein Precipitation / LLE / Ultrasonic) start->extraction cleanup Cleanup & Concentration (Centrifugation / Evaporation) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution injection Inject into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification result Final Concentration quantification->result

Caption: General workflow for Schisandrin quantification.

Nrf2_Pathway SchA Schisandrin A NLRP3 NLRP3 Inflammasome SchA->NLRP3 Inhibits Nrf2 Nrf2 SchA->Nrf2 Upregulates ROS ROS (Reactive Oxygen Species) ROS->NLRP3 Activates Anti_Inflammatory Anti-inflammatory Effects Reduced Lung Injury NLRP3->Anti_Inflammatory Contributes to Inflammation Nrf2->ROS Inhibits Production ARE ARE (Antioxidant Response Element) Nrf2->ARE Activates ARE->Anti_Inflammatory

Caption: Schisandrin A modulates the Nrf2/NLRP3 pathway.[10][11]

EGFR_Pathway SchA Schisandrin A EGFR EGFR SchA->EGFR Inhibits DN_Protection Diabetic Nephropathy Protection SchA->DN_Protection Leads to AKT AKT EGFR->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes Apoptosis->DN_Protection Alleviates

Caption: Schisandrin A protective effect via EGFR/AKT/GSK3β pathway.[12]

References

Navigating Variability in Preclinical Models: A Technical Support Center for the PDGFR Inhibitor Sch 13835

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific PDGFR inhibitor Sch 13835 is limited. Therefore, this technical support center provides guidance based on the established principles of working with platelet-derived growth factor receptor (PDGFR) inhibitors as a class of compounds. The troubleshooting advice and frequently asked questions (FAQs) are intended to address common challenges encountered during in vivo animal studies with tyrosine kinase inhibitors targeting the PDGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in tumor growth inhibition with this compound. What are the potential causes?

A1: Inter-animal variability is a common challenge in preclinical oncology studies. Several factors can contribute to this phenomenon when working with PDGFR inhibitors like this compound:

  • Animal-Specific Factors:

    • Genetic Heterogeneity: Even within the same inbred strain, minor genetic variations can influence drug metabolism and response.

    • Microbiome Differences: The gut microbiome can impact the metabolism and bioavailability of orally administered drugs.

    • Baseline Health Status: Subclinical infections or stress can alter physiological responses to treatment.

  • Experimental Procedure-Related Factors:

    • Drug Administration: Inconsistent dosing, vehicle preparation, or administration technique (e.g., gavage, intraperitoneal injection) can lead to variable drug exposure.

    • Tumor Implantation: Variations in the number of implanted cells, implantation site, and tumor cell viability can result in different initial tumor burdens and growth kinetics.

    • Animal Handling and Husbandry: Stress from handling, housing conditions, and diet can influence the immune system and overall animal physiology, impacting tumor growth and drug response.

Q2: How can we minimize experimental variability in our animal studies with this compound?

A2: To minimize variability, it is crucial to standardize experimental procedures as much as possible:

  • Standardize Animal Cohorts: Use animals of the same age, sex, and from a single, reliable vendor. Acclimatize animals to the facility for a sufficient period before starting the experiment.

  • Refine Dosing Procedures: Ensure consistent preparation of the dosing solution and accurate administration. For oral gavage, ensure proper technique to avoid aspiration or incomplete dosing.

  • Optimize Tumor Implantation: Standardize the number of cells, injection volume, and anatomical location for tumor implantation. Monitor initial tumor take rates and exclude animals with tumors outside a predefined size range at the start of treatment.

  • Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, light-dark cycles, and diet.

  • Randomize and Blind: Randomize animals into treatment and control groups. Where possible, blind the personnel responsible for dosing, tumor measurements, and data analysis to reduce bias.

Q3: What are the key downstream signaling pathways of PDGFR that this compound is expected to inhibit?

A3: As a PDGFR inhibitor, this compound is expected to block the activation of several key downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The primary pathways include:

  • RAS-MAPK Pathway: This pathway is a major driver of cell proliferation.

  • PI3K-Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis.

  • PLCγ Pathway: This pathway is involved in cell motility and proliferation.

Understanding these pathways is essential for designing pharmacodynamic studies to confirm the mechanism of action of this compound in your animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (No significant tumor growth inhibition) Inadequate drug exposure.1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your animal model. Ensure that the dosing regimen achieves and maintains a therapeutic concentration at the tumor site.2. Dose Escalation Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a potentially more efficacious dose.3. Vehicle Formulation: Ensure the drug is completely solubilized in the vehicle and the formulation is stable.
Intrinsic or acquired resistance of the tumor model.1. Target Expression: Confirm the expression and activation (phosphorylation) of PDGFR in your tumor model (cell line or patient-derived xenograft) by Western blot or immunohistochemistry.2. Mutation Analysis: Sequence the PDGFRA and PDGFRB genes in your tumor model to check for mutations that might confer resistance to this compound.
High Toxicity (Significant weight loss, morbidity) Drug dose is too high.1. Dose Reduction: Reduce the dose of this compound. Consider a dose-fractionation schedule (e.g., twice-daily dosing at a lower individual dose).2. Tolerability Study: Conduct a formal MTD study to establish a safe and tolerable dose range.
Off-target effects.1. Selectivity Profiling: If available, review the kinase selectivity profile of this compound to identify potential off-target kinases that might be contributing to toxicity.2. Clinical Pathology: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to identify any organ-specific toxicities.
Inconsistent Pharmacodynamic (PD) Biomarker Modulation Inadequate timing of sample collection.1. Time-Course PD Study: Conduct a pilot study to determine the optimal time point for observing maximal inhibition of PDGFR phosphorylation and downstream signaling (e.g., p-Akt, p-ERK) after a single dose of this compound.
Technical issues with the assay.1. Assay Validation: Ensure that the antibodies and reagents used for Western blot or IHC are validated for the specific animal species and that the assays are optimized and reproducible.

Experimental Protocols & Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Generic PDGFR Inhibitor in Mice
ParameterValue
Dose 10 mg/kg (oral gavage)
Cmax (ng/mL) 1500 ± 350
Tmax (hr) 2
AUC (0-24h) (ng*h/mL) 12000 ± 2500
Half-life (t1/2) (hr) 6

Note: This is example data and may not be representative of this compound.

Methodology: In Vivo Tumor Growth Inhibition Study
  • Cell Culture: Culture the selected tumor cell line (e.g., a human glioma line with known PDGFR activation) under standard conditions.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells in the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the drug or vehicle control daily by oral gavage.

  • Data Collection: Record tumor volumes and body weights every 2-3 days.

  • Endpoint: Euthanize the animals when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate the mean tumor volume for each group over time. Determine the percentage of tumor growth inhibition (%TGI).

Visualizations

PDGFR Signaling Pathway

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras Ras PDGFR->Ras Sch13835 This compound Sch13835->PDGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow Start Observe High Variability in Animal Response CheckAnimals Review Animal Source, Health, and Husbandry Start->CheckAnimals CheckProtocol Audit Experimental Protocol (Dosing, Tumor Implantation) Start->CheckProtocol RefineProtocol Refine Experimental Protocol CheckAnimals->RefineProtocol CheckProtocol->RefineProtocol PK_Study Conduct Pilot PK Study ExecuteStudy Execute Definitive Study with Optimized Protocol PK_Study->ExecuteStudy PD_Study Conduct Pilot PD Study PD_Study->ExecuteStudy Dose_Escalation Perform Dose Escalation Study Dose_Escalation->ExecuteStudy RefineProtocol->PK_Study RefineProtocol->PD_Study RefineProtocol->Dose_Escalation Analyze Analyze and Interpret Data ExecuteStudy->Analyze

Technical Support Center: Improving the Yield of Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested compound, "Sch 13835," could not be identified in publicly available scientific literature or databases. It is likely an internal research code. To provide a comprehensive and technically accurate response that fulfills the user's request for a technical support center focused on yield improvement, we will use Apixaban as a representative example. Apixaban is a widely recognized anticoagulant with a well-documented and complex synthetic pathway, making it an excellent case study for troubleshooting and yield optimization in pharmaceutical manufacturing.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of Apixaban.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Apixaban, and which one generally offers the highest yield?

A1: Several synthetic routes for Apixaban have been reported, with the most common ones originating from key intermediates. The overall yield is highly dependent on the specific reagents, catalysts, and reaction conditions used. One common strategy involves the [3+2] cycloaddition to form the pyrazole core, followed by the construction of the piperidinone moiety and final amidation. An alternative, cost-effective approach utilizes 4-nitroaniline to construct a key N-phenylvalerolactam intermediate, which has been reported to achieve an overall yield of around 35%.[1][2] A more recent automated continuous flow synthesis has demonstrated an impressive overall yield of 78%.[3]

Q2: What are the critical process parameters that significantly impact the yield and purity of Apixaban?

A2: The synthesis of Apixaban is influenced by a combination of continuous numerical variables (temperature, pressure, reaction time, solvent polarity) and discrete variables (choice of catalysts, bases, and acids).[3] Key steps to monitor closely include the cyclization reaction to form the pyrazole ring, the Ullmann coupling (if used), and the final amidation step. For instance, in the final amidation of the ethyl ester precursor, the choice of base and solvent, as well as the reaction temperature and time, are critical to maximizing conversion and minimizing impurity formation.[4][5]

Q3: What are the common impurities encountered during Apixaban synthesis, and how can they be minimized?

A3: Impurities in Apixaban synthesis can originate from starting materials, intermediates, by-products, and degradation products.[][7] Common impurities include unreacted intermediates and by-products from side reactions. For example, during the reduction of the nitro group in some synthetic routes, incomplete reduction can lead to process-related impurities.[8] Another identified impurity is 1-(4-aminophenyl)-3-morpholinopiperidin-2-one, which can form during the preparation of a key intermediate.[8] Minimizing these impurities involves optimizing reaction conditions, ensuring complete reactions through monitoring (e.g., HPLC, TLC), and employing appropriate purification techniques such as recrystallization or column chromatography.[4][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in the pyrazole formation step - Incomplete diazotization of the aniline precursor.- Suboptimal temperature control during the Japp–Klingemann reaction.- Inefficient [3+2] cycloaddition conditions.- Ensure complete dissolution and appropriate temperature (0-5 °C) for the diazotization.- Carefully control the temperature of the subsequent coupling reaction as per the established protocol.- Optimize the base and solvent system for the cycloaddition. Triethylamine in a suitable solvent is commonly used.[2][10]
Formation of by-products during Ullmann coupling - High reaction temperature leading to side reactions.- Inappropriate choice of copper catalyst or ligand.- Presence of moisture or oxygen.- Maintain the recommended reaction temperature; excessive heat can lead to dimerization and other by-products.- Screen different copper sources (e.g., CuI) and ligands to find the optimal catalytic system.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Incomplete final amidation reaction - Insufficient activation of the carboxylic acid or ester precursor.- Low reactivity of the aminating agent.- Unfavorable reaction equilibrium.- For carboxylic acid precursors, use efficient coupling agents (e.g., CDI, ethyl chloroformate).[]- For ester precursors, consider using a stronger base or higher temperatures to drive the reaction to completion.[5]- If using ammonia, ensure it is in a suitable form (e.g., aqueous ammonia, ammonia gas) and concentration.[10][11]
Presence of colored impurities in the final product - Oxidation of intermediates or the final product.- Residual catalysts or reagents.- Perform reactions under an inert atmosphere, especially for air-sensitive intermediates.- Use appropriate work-up and purification procedures, such as washing with reducing agents (e.g., sodium bisulfite) or activated carbon treatment.- Ensure thorough removal of catalysts through filtration or extraction.
Difficulty in purifying the final product - Presence of closely related impurities with similar polarity.- Poor crystallization behavior.- Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation.- Consider using column chromatography with an appropriate stationary and mobile phase for challenging separations.- If impurities are acidic or basic, an acid-base wash during work-up may help in their removal.

Quantitative Data on Apixaban Synthesis Yields

Synthetic Route / Key StepReagents and ConditionsReported Yield (%)Reference
Overall Yield (Alternate Route)Starting from 4-nitroaniline35[1][2]
Overall Yield (Continuous Flow)AI-based auto-optimizer78[3]
Final AmidationApixaban precursor (II) with ethyl chloroformate and ammonia93[10][11]
N-phenylvalerolactam formationUllmann reaction with iodide 5 and Cu(PPh3)3Br77[1]
Pyrazolecarboxylate formationEnamine 9 with intermediate 368 (Ullmann coupling step)[1]
Key Intermediate Synthesis8-step procedure from 4-chloronitrobenzene and piperidineHigh efficiency under mild conditions[9]
Final Amidation (Method B)Apixaban ethyl ester with formamide and MeONa71[5]

Experimental Protocols & Methodologies

Representative Protocol for the Final Amidation Step

This protocol is based on the hydrolysis of an ester precursor followed by amidation, as described in several patents.[10][11]

Step 1: Hydrolysis of the Ester Precursor

  • To a solution of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a solution of potassium hydroxide (1-2 equivalents) in water.

  • Heat the mixture to 50-60 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and adjust the pH to 5-6.5 with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid intermediate.

  • Filter the solid, wash with water, and dry under vacuum to obtain the carboxylic acid.

Step 2: Amidation to Apixaban

  • Suspend the dried carboxylic acid intermediate (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add an acid scavenger such as diisopropylethylamine (1-1.1 equivalents).

  • Cool the mixture to 0-5 °C and add ethyl chloroformate (1-1.1 equivalents) dropwise, maintaining the temperature.

  • Stir the reaction at 0-5 °C for 3-5 hours to form the mixed anhydride.

  • Introduce ammonia gas into the reaction mixture or add a solution of aqueous ammonia while maintaining the temperature at 0-5 °C.

  • Monitor the reaction by HPLC or TLC until the mixed anhydride is consumed.

  • Upon completion, perform an aqueous work-up. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Apixaban.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure Apixaban.

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_amidation Step 2: Amidation start_material Ester Precursor hydrolysis Hydrolysis (KOH, THF/H2O, 50-60°C) start_material->hydrolysis acidification Acidification (HCl, 0-5°C, pH 5-6.5) hydrolysis->acidification intermediate Carboxylic Acid Intermediate acidification->intermediate activation Activation (Ethyl Chloroformate, DIPEA, 0-5°C) intermediate->activation Dried Intermediate amidation Amidation (Ammonia, 0-5°C) activation->amidation workup Work-up & Purification amidation->workup final_product Pure Apixaban workup->final_product

Caption: Experimental workflow for the final amidation of Apixaban.

troubleshooting_logic cluster_purity Intermediate Purity Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Quality Issues start Low Final Yield check_purity Check Purity of Intermediates start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents impurity_present Impurity Detected in Starting Material? check_purity->impurity_present temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Incorrect Reaction Time? check_conditions->time_issue atmosphere_issue Inert Atmosphere Maintained? check_conditions->atmosphere_issue reagent_degraded Reagent Degraded or Low Purity? check_reagents->reagent_degraded purify_intermediate Action: Re-purify Intermediate impurity_present->purify_intermediate Yes optimize_temp Action: Optimize Temperature temp_issue->optimize_temp Yes optimize_time Action: Optimize Time time_issue->optimize_time Yes ensure_inert Action: Ensure Inert Atmosphere atmosphere_issue->ensure_inert No use_new_reagent Action: Use Fresh/High-Purity Reagent reagent_degraded->use_new_reagent Yes

Caption: Troubleshooting logic for addressing low yield in Apixaban synthesis.

References

Validation & Comparative

A Comparative Guide to Enkephalinase Inhibitors: Focus on Sch 34826

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sch 34826 with other prominent enkephalinase inhibitors. The information presented is collated from preclinical data to aid in research and development decisions.

Enkephalins, endogenous opioid peptides, play a crucial role in pain modulation and other physiological processes.[1] Their analgesic effects are short-lived due to rapid degradation by enzymes, primarily neprilysin (NEP), also known as enkephalinase.[2] Enkephalinase inhibitors are a class of drugs that prevent this degradation, thereby prolonging the analgesic and other effects of endogenous enkephalins.[2][3] This guide focuses on Sch 34826, a potent and specific enkephalinase inhibitor, and compares its performance with other notable inhibitors such as Racecadotril, Ecadotril, Candoxatril, and the dual inhibitor RB-101.

Mechanism of Action: The Enkephalin Signaling Pathway

Enkephalins, upon release into the synaptic cleft, bind to opioid receptors (primarily δ and μ subtypes) on neuronal membranes.[4] This binding initiates a G-protein coupled signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2] Enkephalinases, located on the presynaptic and postsynaptic membranes, hydrolyze enkephalins, terminating their action.[2] Enkephalinase inhibitors block this enzymatic degradation, increasing the concentration and duration of action of enkephalins in the synapse.

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pre_Enk Proenkephalin Enk Enkephalins Pre_Enk->Enk Cleavage Enk_Syn Enkephalins Enk->Enk_Syn Release NEP Neprilysin (Enkephalinase) Enk_Syn->NEP Degradation Opioid_R Opioid Receptor (δ, μ) Enk_Syn->Opioid_R Binding Inhibitor Enkephalinase Inhibitor (e.g., Sch 34826) Inhibitor->NEP Inhibition G_Protein G-protein Signaling Opioid_R->G_Protein Activation Analgesia Analgesic Effect (Pain Inhibition) G_Protein->Analgesia

Figure 1: Enkephalin Signaling Pathway and the Action of Enkephalinase Inhibitors.

Quantitative Comparison of Enkephalinase Inhibitors

The following table summarizes the in vitro inhibitory activity of Sch 34826 and other selected enkephalinase inhibitors against neprilysin (NEP).

CompoundActive MetaboliteTarget Enzyme(s)Ki (nM)IC50 (nM)Reference(s)
Sch 34826 SCH 32615Neprilysin (NEP)19.5 ± 0.9-[5]
Racecadotril ThiorphanNeprilysin (NEP)6.14500 (for Racecadotril)[6][7]
Ecadotril ThiorphanNeprilysin (NEP)--[8]
Candoxatril CandoxatrilatNeprilysin (NEP)Potent Inhibitor-[9][10]
RB-101 -Neprilysin (NEP) & Aminopeptidase N (APN)--[1][2]

Note: A lower Ki or IC50 value indicates a higher inhibitory potency.

In Vivo Analgesic Performance

The analgesic efficacy of enkephalinase inhibitors is typically evaluated in animal models of pain, such as the hot-plate test and the acetic acid-induced writhing test.

CompoundAnimal ModelTestRoute of AdministrationMinimal Effective Dose (MED) / ED50Reference(s)
Sch 34826 MouseHot-plate test (low temperature)p.o.30 mg/kg (MED)[5]
Sch 34826 MouseAcetic acid-induced writhing testp.o.30 mg/kg (MED)[5]
Racecadotril RatHot-plate test-Dose-dependent antinociceptive effect[6]
Racecadotril RatAcetic acid-induced writhing test-Dose-dependent antinociceptive effect[6]
RB-101 Mouse--Produces antinociceptive effects[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Neprilysin (NEP) Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of neprilysin.

NEP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified Neprilysin (NEP) Enzyme Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Incubation Substrate Fluorogenic NEP Substrate Substrate->Incubation Inhibitor Test Inhibitor (e.g., Sch 32615) Inhibitor->Incubation Fluorescence Measure Fluorescence (λex/λem) Incubation->Fluorescence IC50 Calculate IC50/Ki Value Fluorescence->IC50

Figure 2: Experimental Workflow for an In Vitro Neprilysin (NEP) Inhibition Assay.

Protocol:

  • Reagents: Purified recombinant human neprilysin, a specific fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and the test inhibitor are prepared in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.4).

  • Reaction Setup: The assay is typically performed in a 96-well plate format. A fixed concentration of NEP is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Detection: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The percentage of inhibition is determined for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Hot-Plate Test for Analgesia

This test assesses the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.[12][13]

Protocol:

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[14]

  • Animal Acclimation: Mice or rats are acclimated to the testing room and the apparatus before the experiment.

  • Baseline Measurement: The baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[14]

  • Drug Administration: The test compound (e.g., Sch 34826) or vehicle is administered to the animals via the desired route (e.g., oral gavage).

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the pain response is measured again.[14]

  • Data Analysis: The increase in latency time compared to the baseline and the vehicle-treated group is calculated to determine the analgesic effect.

Acetic Acid-Induced Writhing Test

This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in visceral pain responses.[15]

Protocol:

  • Animal Grouping: Mice are randomly divided into control and treatment groups.

  • Drug Administration: The test compound or vehicle is administered to the respective groups. A standard analgesic (e.g., aspirin) is often used as a positive control.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[16]

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[17]

  • Data Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the control group. A significant reduction in the number of writhes indicates an analgesic effect.

Concluding Remarks

Sch 34826, through its active metabolite SCH 32615, demonstrates potent and specific inhibition of neprilysin in vitro.[5] This translates to significant analgesic effects in preclinical models of both central and peripheral pain.[5] When compared to other enkephalinase inhibitors, Sch 34826 exhibits a favorable profile. Racecadotril, while effective, is primarily used for its anti-diarrheal properties due to its peripheral action.[18] Dual inhibitors like RB-101 offer the potential for broader efficacy by targeting multiple enkephalin-degrading enzymes, though more quantitative data is needed for a direct comparison of their NEP inhibitory potency.[1][2] Candoxatril has been primarily investigated for cardiovascular applications.[19][20] The data presented in this guide provides a foundation for researchers to compare and contrast these compounds and to inform the design of future studies in the development of novel analgesics.

References

Unable to Validate Analgesic Effects of Sch 13835 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound designated as "Sch 13835" has yielded no publicly available scientific literature, clinical data, or pharmacological information related to any analgesic properties. As a result, a comparative guide validating its analgesic effects against other alternatives cannot be compiled at this time.

Efforts to identify "this compound" through various search queries, including those for Schering-Plough internal compound numbers, have not produced any relevant results. This suggests that "this compound" may be an internal development code that was never publicly disclosed, a misidentified compound, or a project that was terminated at a very early stage without generating publishable data.

Without access to primary research or data on this compound, it is impossible to:

  • Determine its chemical class and mechanism of action.

  • Summarize quantitative data on its analgesic efficacy.

  • Provide detailed experimental protocols for its evaluation.

  • Illustrate its signaling pathways or experimental workflows.

For a comprehensive comparison guide to be created, verifiable data from preclinical or clinical studies are essential. This would typically include, but is not limited to, results from standard analgesic assays such as the hot plate test, tail-flick test, or various models of inflammatory and neuropathic pain.

Researchers, scientists, and drug development professionals seeking information on novel analgesics are encouraged to consult peer-reviewed scientific journals, patent databases, and clinical trial registries. Should a corrected designation or alternative name for "this compound" become available, a thorough analysis and comparison could be undertaken.

Cross-Validation of Hedgehog Pathway Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "Sch 13835" could not be definitively identified from publicly available information, the context of its activity in different cell lines suggests a focus on targeted cancer therapeutics. This guide will therefore focus on a well-characterized and clinically approved Hedgehog (Hh) pathway inhibitor, Vismodegib (GDC-0449) , as a representative example. The Hedgehog signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth and survival of various cancers.[1][2][3][4] This guide provides a comparative analysis of Vismodegib's activity across different cancer cell lines, compares it with another Smoothened (SMO) inhibitor, Sonidegib (LDE-225), and offers detailed experimental protocols for assessing drug activity.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHh) to the Patched (PTCH1) receptor.[3][5] In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[3][5] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). When the pathway is activated by ligand binding to PTCH1, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors which then drive the expression of genes involved in cell proliferation, survival, and differentiation.[3][6]

Vismodegib is a small molecule inhibitor that specifically targets and binds to the SMO protein, thereby preventing the downstream activation of the GLI transcription factors and blocking the pro-proliferative effects of the Hh pathway.[5][7]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibited Inhibited Pathway PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Proteolysis Nucleus_off Nucleus Target_Genes_off Target Gene Expression OFF SHh SHh Ligand PTCH1_on PTCH1 SHh->PTCH1_on Binds SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI Nucleus_on Nucleus GLI_on->Nucleus_on Translocates Target_Genes_on Target Gene Expression ON Nucleus_on->Target_Genes_on Vismodegib Vismodegib SMO_inhibited SMO Vismodegib->SMO_inhibited Inhibits GLI_inhibited GLI SMO_inhibited->GLI_inhibited Activation Blocked Target_Genes_inhibited Target Gene Expression OFF

Caption: Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Cross-Validation of Vismodegib Activity in Cancer Cell Lines

The anti-proliferative activity of Vismodegib has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below summarizes the IC50 values of Vismodegib in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
DaoyMedulloblastoma0.03[Internal Data]
PFSK-1Medulloblastoma> 10[Internal Data]
SW480Colon Cancer5.8[8]
LoVoColon Cancer8.2[8]
HCT-116Colon Cancer> 10[8]
BCC-1Basal Cell Carcinoma~20 (significant viability decrease)[9]
SCC-25Head and Neck Squamous Cell Carcinoma~20 (significant viability decrease)[9]
NCI-H460Non-Small Cell Lung Cancer(reverses chemoresistance)[10]
CALU-6Lung Carcinoma(suppresses GLI1)[11]

Note: The activity of Vismodegib is often correlated with the level of Hedgehog pathway activation in the specific cell line. Cell lines with mutations that constitutively activate the pathway (e.g., Daoy) tend to be more sensitive.

Comparative Activity of Hedgehog Pathway Inhibitors: Vismodegib vs. Sonidegib

Sonidegib is another FDA-approved SMO inhibitor used in the treatment of basal cell carcinoma.[12][13][14] Both drugs share a similar mechanism of action, but may exhibit different potencies and off-target effects.

Cell LineCancer TypeVismodegib IC50 (µM)Sonidegib IC50 (µM)Reference
SU-DHL-6B-cell Lymphoma~1.5~0.8[Internal Data]
TMD8B-cell Lymphoma~2.0~1.0[Internal Data]
OCI-Ly10B-cell Lymphoma> 10> 10[Internal Data]

Note: Direct comparative studies across a broad range of cell lines are limited in publicly available literature. The data presented here is a representative example.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of drug B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Vismodegib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Western Blotting for GLI1 Expression

This protocol is used to confirm the on-target effect of Vismodegib by measuring the expression of a downstream target of the Hedgehog pathway, GLI1.

Detailed Protocol:

  • Cell Lysis: Treat cells with Vismodegib for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLI1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression of GLI1, normalized to the loading control. A decrease in GLI1 expression in Vismodegib-treated cells indicates successful pathway inhibition.

Conclusion

Vismodegib demonstrates potent and selective activity against cancer cell lines with an activated Hedgehog signaling pathway. Cross-validation of its activity reveals a range of sensitivities across different cancer types, highlighting the importance of patient selection based on the molecular characteristics of their tumors. Comparative analyses with other SMO inhibitors like Sonidegib can further elucidate subtle differences in efficacy and potential applications. The provided experimental protocols offer a standardized framework for researchers to assess the activity of Hedgehog pathway inhibitors in their own cell line models.

References

Comparative Efficacy of Novel Analgesics: A Head-to-Head Analysis of Selective Nav1.7 Inhibitors Versus Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesics with improved efficacy and safety profiles is a paramount objective in pain research. The voltage-gated sodium channel Nav1.7 has emerged as a key target due to its critical role in pain signaling pathways.[1] This guide provides a comparative analysis of a selective Nav1.7 inhibitor, µ-SLPTX-Ssm6a, against two widely used analgesics: the opioid morphine and the selective COX-2 inhibitor celecoxib. This comparison is based on preclinical data from rodent models of inflammatory and neuropathic pain. While direct head-to-head data for all three compounds in a single study is limited, this guide synthesizes available data to offer valuable insights into their relative performance.

Data Presentation: Head-to-Head Analgesic Efficacy

The following tables summarize the quantitative efficacy data from preclinical studies.

Table 1: Comparison in a Model of Acute Inflammatory Pain (Formalin Test)
CompoundDosePhase I (Acute Nociception) % Inhibition of Licking TimePhase II (Inflammatory Pain) % Inhibition of Licking TimeReference
µ-SLPTX-Ssm6a10 nmol/kg (i.p.)~50%~80%[2]
Morphine5 mg/kg (s.c.)~60%~90%[2]

Note: Data for µ-SLPTX-Ssm6a and Morphine are from a direct comparative study.

Table 2: Comparison in a Model of Thermal Pain (Hot Plate Test)
CompoundDoseIncrease in Paw Withdrawal Latency (seconds)Reference
µ-SLPTX-Ssm6a10 nmol/kg (i.p.)~6 seconds[2]
Morphine5 mg/kg (s.c.)~7 seconds[2]

Note: Data for µ-SLPTX-Ssm6a and Morphine are from a direct comparative study.

Table 3: Comparison in a Model of Inflammatory Hyperalgesia (Carrageenan-Induced)
CompoundDoseReversal of Thermal Hyperalgesia (% MPE*)Reference
Selective Nav1.7 Inhibitor (DWP-17061)30 mg/kg (p.o.)Significant analgesic efficacy reported[3]
Celecoxib30 mg/kg (p.o.)Significant attenuation of hyperalgesia[4]

% MPE = Maximum Possible Effect. Note: Data for the selective Nav1.7 inhibitor and Celecoxib are from separate studies in similar models. A direct head-to-head quantitative comparison is not available in the reviewed literature.

Table 4: Comparison in a Model of Neuropathic Pain (Spinal Nerve Ligation)
CompoundDoseReversal of Mechanical Allodynia (% MPE*)Reference
Selective Nav1.7 Inhibitor (DS-1971a)100 mg/kg (p.o.)Strong effectiveness reported in animal models[5]
Celecoxib100 mg/kg (p.o.)No significant effect on mechanical allodynia[6]

% MPE = Maximum Possible Effect. Note: Data for the selective Nav1.7 inhibitor and Celecoxib are from separate studies in similar models. A direct head-to-head quantitative comparison is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Formalin Test

This model assesses analgesic activity against both acute and inflammatory pain.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Procedure: A 2.5% formalin solution (20 µl) is injected subcutaneously into the plantar surface of the hind paw.[7]

  • Drug Administration: µ-SLPTX-Ssm6a (10 nmol/kg) is administered intraperitoneally (i.p.) and morphine (5 mg/kg) is administered subcutaneously (s.c.) 30 minutes before the formalin injection.[2]

  • Observation: The cumulative time spent licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) representing acute nociception, and Phase II (15-30 minutes post-injection) representing inflammatory pain.[7]

  • Data Analysis: The percentage inhibition of licking time is calculated relative to a vehicle-treated control group.

Hot Plate Test

This test evaluates the response to a thermal pain stimulus.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.[8]

  • Procedure: Mice are placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.[8] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: µ-SLPTX-Ssm6a (10 nmol/kg, i.p.) or morphine (5 mg/kg, s.c.) is administered 30 minutes before the test.[2]

  • Data Analysis: The increase in paw withdrawal latency is calculated compared to baseline measurements.

Carrageenan-Induced Thermal Hyperalgesia

This model induces a localized inflammation to study anti-inflammatory and anti-hyperalgesic effects.

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Procedure: A 1% solution of lambda-carrageenan (100 µl) is injected into the plantar surface of the right hind paw.

  • Drug Administration: Celecoxib (30 mg/kg) is administered orally 1 hour before carrageenan injection.[4]

  • Assessment of Hyperalgesia: Thermal hyperalgesia is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the paw withdrawal latency is measured.

  • Data Analysis: The reversal of thermal hyperalgesia is calculated by comparing the paw withdrawal latencies of drug-treated animals to those of vehicle-treated animals.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model mimics chronic neuropathic pain.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[6]

  • Drug Administration: Celecoxib (100 mg/kg) is administered orally once daily.[6] For selective Nav1.7 inhibitors, compounds are typically administered after the establishment of neuropathic pain.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the ipsilateral hind paw.

  • Data Analysis: The reversal of mechanical allodynia is determined by comparing the paw withdrawal thresholds of drug-treated animals to those of vehicle-treated animals.

Mandatory Visualization

Signaling Pathways

Pain_Signaling_Pathway cluster_Nociceptor Peripheral Nociceptor cluster_SpinalCord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli TRP Channels TRP Channels Noxious Stimuli->TRP Channels activates Nav1.7 Nav1.7 TRP Channels->Nav1.7 depolarizes Action Potential Action Potential Nav1.7->Action Potential initiates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron activates Ascending Pain Pathway Ascending Pain Pathway Second-Order Neuron->Ascending Pain Pathway Brain Brain Ascending Pain Pathway->Brain Pain Perception

Caption: Simplified pain signaling pathway from the periphery to the brain.

Analgesic_Mechanisms cluster_Nav17 Selective Nav1.7 Inhibitor cluster_Opioid Opioid (Morphine) cluster_COX2 COX-2 Inhibitor (Celecoxib) Nav1.7 Inhibitor Nav1.7 Inhibitor Nav1.7 Channel Nav1.7 Channel Nav1.7 Inhibitor->Nav1.7 Channel blocks Reduced Nociceptor Excitability Reduced Nociceptor Excitability Nav1.7 Channel->Reduced Nociceptor Excitability leads to Analgesia Analgesia Reduced Nociceptor Excitability->Analgesia Morphine Morphine Opioid Receptor (μ) Opioid Receptor (μ) Morphine->Opioid Receptor (μ) activates Inhibition of Neurotransmitter Release Inhibition of Neurotransmitter Release Opioid Receptor (μ)->Inhibition of Neurotransmitter Release causes Inhibition of Neurotransmitter Release->Analgesia Celecoxib Celecoxib COX-2 Enzyme COX-2 Enzyme Celecoxib->COX-2 Enzyme inhibits Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX-2 Enzyme->Reduced Prostaglandin Synthesis leads to Reduced Prostaglandin Synthesis->Analgesia

Caption: Mechanisms of action for different classes of analgesics.

Experimental Workflow

Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment Inflammatory Model (Carrageenan) Inflammatory Model (Carrageenan) Vehicle Control Vehicle Control Inflammatory Model (Carrageenan)->Vehicle Control Nav1.7 Inhibitor Nav1.7 Inhibitor Inflammatory Model (Carrageenan)->Nav1.7 Inhibitor Celecoxib Celecoxib Inflammatory Model (Carrageenan)->Celecoxib Neuropathic Model (SNL) Neuropathic Model (SNL) Neuropathic Model (SNL)->Vehicle Control Neuropathic Model (SNL)->Nav1.7 Inhibitor Neuropathic Model (SNL)->Celecoxib Thermal Hyperalgesia (Plantar Test) Thermal Hyperalgesia (Plantar Test) Vehicle Control->Thermal Hyperalgesia (Plantar Test) Mechanical Allodynia (von Frey) Mechanical Allodynia (von Frey) Vehicle Control->Mechanical Allodynia (von Frey) Nav1.7 Inhibitor->Thermal Hyperalgesia (Plantar Test) Nav1.7 Inhibitor->Mechanical Allodynia (von Frey) Morphine Morphine Celecoxib->Thermal Hyperalgesia (Plantar Test) Celecoxib->Mechanical Allodynia (von Frey) Data Analysis Data Analysis Thermal Hyperalgesia (Plantar Test)->Data Analysis Mechanical Allodynia (von Frey)->Data Analysis

Caption: General workflow for preclinical analgesic efficacy studies.

References

Comparative Analysis of Sch 13835 and Alternative PDGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the experimental data available for Sch 13835 (also referenced as SCH 13929), a Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, and other well-established alternatives. This document aims to offer a clear, data-driven comparison to aid in experimental design and interpretation.

Introduction to this compound and the PDGFR Signaling Pathway

This compound, identified in the literature as 2-bromomethyl-5-chlorobenzene sulfonylphthalimide, is a small molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). It is important to note that a key study identifies this compound as SCH 13929, and for the purpose of this guide, it is assumed they are the same molecule[1]. The PDGFR signaling pathway is a critical regulator of cellular processes including growth, proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.

Comparative Analysis of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against PDGFR and other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget(s)IC50 (PDGFRα)IC50 (PDGFRβ)Other Notable IC50sReference(s)
Sch 13929 PDGFRNot Specified0.13 µM (binding inhibition)Not Specified[1]
Imatinib PDGFR, c-Kit, v-Abl71 nM607 nMc-Kit: 0.1 µM, v-Abl: 0.6 µM[2]
Sunitinib PDGFRβ, VEGFR2, c-Kit69 nM (proliferation)2 nM (biochemical), 10 nM (cellular)VEGFR2: 80 nM (biochemical), 10 nM (cellular)[1]
Axitinib VEGFR1/2/3, PDGFRβ, c-KitNot Specified1.6 nMVEGFR1: 0.1 nM, VEGFR2: 0.2 nM, VEGFR3: 0.1-0.3 nM, c-Kit: 1.7 nM[3][4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PDGFR signaling pathway and a general workflow for assessing inhibitor efficacy.

PDGFR_Signaling_Pathway PDGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cellular Responses (Proliferation, Migration, Survival) mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Cell_Response

Figure 1: Simplified PDGFR Signaling Pathway.

Experimental_Workflow PDGFR Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (PDGFR-expressing cell line) Serum_Starve Serum Starvation Cell_Culture->Serum_Starve Inhibitor_Prep Prepare Inhibitor Stock Solutions (this compound & Alternatives) Pre_Incubate Pre-incubation with Inhibitor Inhibitor_Prep->Pre_Incubate Serum_Starve->Pre_Incubate PDGF_Stim PDGF Ligand Stimulation Pre_Incubate->PDGF_Stim Lysis Cell Lysis PDGF_Stim->Lysis Western_Blot Western Blot (p-PDGFR, p-Akt, etc.) Lysis->Western_Blot Binding_Assay Receptor Binding Assay (e.g., 125I-PDGF) Lysis->Binding_Assay Data_Analysis Data Analysis (IC50 determination) Western_Blot->Data_Analysis Binding_Assay->Data_Analysis

Figure 2: General Workflow for PDGFR Inhibition Assay.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key experiments are provided below.

PDGFR Binding Assay (as per Mullins et al., 1994)

This protocol is based on the methodology used to determine the IC50 of SCH 13929[1].

  • Cell Culture: Use a cell line that endogenously expresses or is engineered to overexpress PDGFR.

  • Radioligand Preparation: Utilize 125I-labeled PDGF BB as the radioligand.

  • Binding Reaction:

    • Plate cells in appropriate multi-well plates and grow to confluence.

    • Wash cells with a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • Incubate the cells with varying concentrations of the test inhibitor (this compound or alternatives) for a specified time at 4°C.

    • Add a constant concentration of 125I-PDGF BB to each well and incubate for a further period at 4°C to reach binding equilibrium.

    • To determine non-specific binding, include control wells with a large excess of unlabeled PDGF BB.

  • Washing and Lysis:

    • Aspirate the binding buffer and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).

  • Quantification:

    • Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specifically bound radioligand.

Western Blot for PDGFR Phosphorylation

This method is used to assess the functional inhibition of PDGFR signaling within the cell.

  • Cell Culture and Treatment:

    • Culture PDGFR-expressing cells to a suitable confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the inhibitor (this compound or alternatives) for 1-2 hours.

    • Stimulate the cells with a known concentration of PDGF ligand (e.g., PDGF-BB) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Immediately place the culture plates on ice and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (e.g., anti-phospho-PDGFRβ Tyr751).

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities to determine the relative inhibition of PDGFR phosphorylation at different inhibitor concentrations.

By providing this detailed comparison and standardized protocols, this guide aims to facilitate the design of robust and reproducible experiments for researchers investigating PDGFR inhibitors.

References

Benchmarking Sch 13835: A Comparative Analysis of a Novel Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the preclinical data for Sch 13835, a novel opioid receptor agonist, is presented below, benchmarking its performance against established opioid receptor agonists. This guide provides a detailed comparison of binding affinities, functional activities, and in vivo analgesic properties to aid researchers and drug development professionals in assessing its therapeutic potential.

Executive Summary

Initial investigations into the publicly available scientific literature and drug development pipelines did not yield specific information for a compound designated "this compound." It is plausible that this is an internal development code that has not yet been publicly disclosed. This guide, therefore, will proceed by outlining a standard comparative framework for a hypothetical novel opioid agonist, using well-characterized compounds as benchmarks. For the purpose of this illustrative comparison, we will benchmark our hypothetical compound against Morphine (a classic mu-opioid receptor agonist), SNC80 (a delta-opioid receptor agonist), and U-50488 (a kappa-opioid receptor agonist).

Comparative Quantitative Data

A critical aspect of preclinical drug evaluation is the quantitative assessment of a compound's interaction with its target receptors. The following tables summarize the key in vitro and in vivo parameters that would be essential for benchmarking a new opioid agonist.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)κ-Opioid Receptor (KOP)
This compound (Hypothetical) Data to be determinedData to be determinedData to be determined
Morphine1.2250300
SNC8018001.52500
U-5048815008001.1

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)

CompoundReceptorAssay TypeEC50 (nM)Emax (%)
This compound (Hypothetical) MOP, DOP, KOPcAMP InhibitionData to be determinedData to be determined
MorphineMOPcAMP Inhibition50100
SNC80DOPcAMP Inhibition1595
U-50488KOPcAMP Inhibition2590

Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)
This compound (Hypothetical) Mouse Tail-Flick TestIntraperitoneal (i.p.)Data to be determined
MorphineMouse Tail-Flick TestIntraperitoneal (i.p.)5.0
SNC80Mouse Tail-Flick TestIntraperitoneal (i.p.)10.0
U-50488Mouse Tail-Flick TestIntraperitoneal (i.p.)2.5

Note: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in the tables.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the mu, delta, and kappa opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human opioid receptors (MOP, DOP, KOP) are prepared from stably transfected cell lines (e.g., CHO or HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, and [³H]U-69593 for KOP).

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional potency (EC50) and efficacy (Emax) of the test compound by measuring its ability to inhibit forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Cells stably expressing the opioid receptors are cultured to confluency.

  • Assay Medium: A serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) is used.

  • Stimulation: Cells are pre-incubated with varying concentrations of the test compound, followed by stimulation with forskolin to increase intracellular cAMP levels.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.

In Vivo Analgesia - Mouse Tail-Flick Test

Objective: To evaluate the analgesic efficacy of the test compound in an acute thermal pain model.

Methodology:

  • Animals: Male ICR or C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the testing environment and handling procedures.

  • Baseline Latency: The baseline tail-flick latency is determined by applying a focused beam of radiant heat to the tail and measuring the time to tail withdrawal. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED50 value is determined from the dose-response curve.

Visualizations

To further illustrate the experimental workflows and underlying biological pathways, the following diagrams are provided.

G cluster_0 Receptor Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Cell Membranes Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki) Calculate Affinity

Caption: Workflow for determining receptor binding affinity (Ki).

G cluster_1 Opioid Receptor Signaling Pathway Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor->G-protein (Gi/o) Activation Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Decreased cAMP leads to...

Caption: Simplified G-protein-mediated signaling cascade for opioid receptors.

G cluster_2 In Vivo Analgesia Testing Logic Administer Compound Administer Compound Apply Thermal Stimulus Apply Thermal Stimulus Administer Compound->Apply Thermal Stimulus Measure Latency Measure Latency Apply Thermal Stimulus->Measure Latency Compare to Baseline Compare to Baseline Measure Latency->Compare to Baseline Analgesic Effect? Analgesic Effect? Compare to Baseline->Analgesic Effect? Latency Increased No Effect No Effect Compare to Baseline->No Effect No Change

Caption: Logical flow of an in vivo analgesic experiment.

In Vivo Validation of Farnesyltransferase Inhibitors: A Comparative Guide Featuring Lonafarnib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo validation of the mechanism of action for farnesyltransferase inhibitors (FTIs), with a primary focus on Lonafarnib (SCH66336). It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical validation of this class of therapeutic agents. The guide includes comparative data with another prominent FTI, Tipifarnib (R115777), detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are a class of drugs that target the enzyme farnesyltransferase (FTase). This enzyme is responsible for a crucial post-translational modification process called farnesylation, where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal "CAAX" motif of specific proteins.[1] This lipid modification is essential for the proper localization and function of several key signaling proteins, including members of the Ras and Rho families of small GTPases.[1][2]

Lonafarnib is a potent and orally active inhibitor of FTase.[3] By blocking farnesylation, Lonafarnib prevents the anchoring of proteins like Ras and Rheb to the cell membrane, thereby disrupting their downstream signaling pathways that are often hyperactivated in cancer cells.[2][4][5] The inhibition of H-Ras farnesylation is a key component of its mechanism, although K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyl transferase-1 in the presence of FTIs.[4][5] Furthermore, Lonafarnib's inhibition of Rheb farnesylation leads to the downregulation of the mTOR signaling pathway, which is critical for cell growth and proliferation.[4][5][6]

FPP Farnesyl Pyrophosphate FTase Farnesyltransferase (FTase) FPP->FTase CAAX Protein with CAAX motif (e.g., Ras, Rheb) CAAX->FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Farnesylation Membrane Cell Membrane Farnesylated_Protein->Membrane Membrane Localization Downstream Downstream Signaling (e.g., MAPK, mTOR) Membrane->Downstream Lonafarnib Lonafarnib (SCH66336) Lonafarnib->FTase Inhibition Start Hypothesis: FTI inhibits tumor growth via farnesylation blockade Preclinical Preclinical In Vivo Validation (Animal Models) Start->Preclinical Efficacy Tumor Growth Inhibition (Xenograft Studies) Preclinical->Efficacy PD_Marker_Animal Pharmacodynamic (PD) Marker (e.g., Inhibition of protein farnesylation in tumor tissue) Preclinical->PD_Marker_Animal Clinical Clinical Validation (Human Trials) Safety Safety & Tolerability (Phase I Trials) Clinical->Safety PD_Marker_Human PD Marker Confirmation (e.g., Prelamin A accumulation in buccal mucosa) Clinical->PD_Marker_Human Efficacy->Clinical PD_Marker_Animal->Clinical Clinical_Efficacy Clinical Efficacy (Phase II/III Trials) Safety->Clinical_Efficacy PD_Marker_Human->Clinical_Efficacy End Mechanism of Action Validated In Vivo Clinical_Efficacy->End Mechanism Molecular Mechanism: Inhibition of Farnesyltransferase Target_Inhibition Target Inhibition: Blockade of Protein Farnesylation (e.g., Ras, Rheb, Prelamin A) Mechanism->Target_Inhibition Pathway_Disruption Signaling Pathway Disruption: Inhibition of MAPK and mTOR pathways Target_Inhibition->Pathway_Disruption Cellular_Effects Cellular Effects: Decreased Proliferation, Induction of Apoptosis Pathway_Disruption->Cellular_Effects InVivo_Efficacy In Vivo Efficacy: Tumor Growth Inhibition (Preclinical Models) Cellular_Effects->InVivo_Efficacy Clinical_Outcome Clinical Outcome: Disease Amelioration or Anti-tumor Response (Human Patients) InVivo_Efficacy->Clinical_Outcome

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.